molecular formula C8H12O4 B6266955 methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate CAS No. 77133-05-2

methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

Cat. No.: B6266955
CAS No.: 77133-05-2
M. Wt: 172.18 g/mol
InChI Key: GFQBPXVIQPPCKO-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (CAS 77133-05-2) is a high-purity chemical building block with a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol . This compound, characterized by its oxolane (tetrahydrofuran) core bearing both a methyl ester and a ketone functional group, is primarily valued in medicinal chemistry and organic synthesis for constructing complex molecules . Its specific structure makes it a versatile precursor and key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors . For instance, derivatives of similar dihydrofuro scaffolds have been investigated as potent inhibitors of the AKT (Protein Kinase B) pathway, a prominent target in oncology for treating hyperproliferative disorders such as cancer . As a specialist intermediate, it enables researchers to explore new chemical entities for therapeutic applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77133-05-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-8(2)4-12-5(6(8)9)7(10)11-3/h5H,4H2,1-3H3

InChI Key

GFQBPXVIQPPCKO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C1=O)C(=O)OC)C

Purity

95

Origin of Product

United States

Foundational & Exploratory

methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate CAS 77133-05-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (CAS 77133-05-2): A Predictive Analysis

Abstract

This technical guide provides a comprehensive analysis of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (CAS 77133-05-2), a substituted γ-butyrolactone derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic synthesis, spectroscopic theory, and data from structurally analogous compounds to present a predictive overview for researchers, scientists, and drug development professionals. The guide covers plausible synthetic strategies, predicted physicochemical and spectroscopic properties, potential applications in medicinal chemistry and organic synthesis, and general safety and handling protocols.

Introduction: The Structural Significance of a Substituted γ-Lactone

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate belongs to the class of γ-lactones (tetrahydrofuranones), a structural motif prevalent in a wide array of natural products and biologically active molecules.[1][2] The core structure combines a five-membered lactone ring with a β-keto ester functionality, providing a rich chemical scaffold for further synthetic transformations. The gem-dimethyl group at the C4 position introduces steric hindrance that can influence the molecule's conformation and reactivity. While specific data for CAS 77133-05-2 is scarce in the public domain, its structural features suggest potential as a versatile building block in the synthesis of more complex molecular architectures, including those with therapeutic potential. The tetrahydrofuran ring, for instance, is a key component in numerous FDA-approved drugs.[3] This guide aims to provide a robust, predictive framework to stimulate and inform future research into this compound.

Proposed Synthetic Strategies

The synthesis of the target molecule can be logically approached through the formation of the core heterocyclic ring via an intramolecular cyclization. The Dieckmann condensation is a powerful and well-established method for the synthesis of cyclic β-keto esters from diesters and is highly suitable for forming five- and six-membered rings.[4][5][6][7][8]

Primary Synthetic Route: Intramolecular Dieckmann Condensation

The most direct and plausible route to methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is the intramolecular Dieckmann condensation of a suitably substituted diester. This process involves the base-catalyzed cyclization of a diester to form a β-keto ester.[8]

The logical precursor would be dimethyl 3,3-dimethyl-2-oxapentanedioate. The synthesis can be envisioned as a two-step process:

  • Synthesis of the Diester Precursor: Nucleophilic opening of methyl 2,2-dimethyl-3-oxobutanoate with a suitable two-carbon electrophile bearing a protected hydroxyl or a leaving group, followed by conversion to the corresponding ether with methyl glycolate. A more straightforward approach would be the etherification of a 2,2-dimethyl-1,3-propanediol derivative.

  • Dieckmann Condensation: The resulting diester would then be subjected to base-catalyzed intramolecular cyclization.

Experimental Protocol: Dieckmann Condensation

  • Step 1: Precursor Synthesis (Illustrative)

    • To a solution of 2,2-dimethyl-1,3-propanediol in a suitable aprotic solvent (e.g., THF), add one equivalent of a strong base (e.g., NaH) at 0 °C to selectively deprotonate one hydroxyl group.

    • Add one equivalent of methyl bromoacetate and allow the reaction to warm to room temperature to form the mono-ether.

    • Protect the remaining hydroxyl group (e.g., as a silyl ether) and then oxidize the alcohol to a carboxylic acid, followed by esterification to yield the diester precursor.

  • Step 2: Cyclization

    • To a solution of the diester precursor in an anhydrous, aprotic solvent such as toluene or THF, add a stoichiometric amount of a strong base (e.g., sodium ethoxide, sodium hydride, or potassium tert-butoxide).[4][6]

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction mixture and quench with a protic acid (e.g., dilute HCl) to neutralize the base and protonate the resulting enolate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or vacuum distillation.

Dieckmann Condensation precursor Dimethyl 3,3-dimethyl-2-oxapentanedioate base Strong Base (e.g., NaH, NaOEt) precursor->base Deprotonation product Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate intermediate Cyclic Enolate Intermediate base->intermediate Intramolecular Cyclization acid Acidic Workup (H3O+) intermediate->acid Protonation acid->product

Caption: Proposed synthesis via Dieckmann condensation.

Alternative Route: Alkylation of a Pre-formed Lactone

An alternative strategy would involve the alkylation of a pre-existing β-keto-γ-lactone. For instance, the alkylation of methyl 3-oxooxolane-2-carboxylate at the C4 position. However, achieving selective dialkylation at the same carbon atom can be challenging and may lead to a mixture of products. This approach is generally less direct than the Dieckmann condensation for this specific target.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted ValueNotes
Molecular Formula C₈H₁₂O₄-
Molecular Weight 172.18 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar γ-lactones.[9]
Boiling Point ~220-240 °CEstimated based on related structures.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.Typical for esters of this size.
pKa ~10-12The α-proton is acidic due to the two adjacent carbonyl groups, similar to other β-keto esters.[7]
Spectroscopic Profile

The spectroscopic data for methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate can be predicted based on its functional groups.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~3.80s3HO-CHTypical for a methyl ester.
~4.30s2HC5-HMethylene protons adjacent to the lactone oxygen.
~3.50s1HC2-H Methine proton alpha to both carbonyls.
~1.30s6HC4-(CH ₃)₂Two equivalent methyl groups.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~205C3 (Ketone C=O)Downfield shift characteristic of a ketone.
~168C1 (Ester C=O)Typical for an ester carbonyl.
~75C5Carbon adjacent to the lactone oxygen.
~55C2Methine carbon between two carbonyls.
~52O-C H₃Methyl ester carbon.
~45C4Quaternary carbon.
~25C4-(C H₃)₂Gem-dimethyl carbons.

IR (Infrared) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional GroupNotes
~1765StrongC=O (Lactone)Higher frequency due to ring strain.
~1740StrongC=O (Ester)Typical ester carbonyl stretch.
~1715StrongC=O (Ketone)Ketone carbonyl stretch.
~2950-2850MediumC-H (Alkyl)Aliphatic C-H stretching.
~1200-1100StrongC-OEster and ether C-O stretching.

Mass Spectrometry (MS) (Predicted)

m/zIonNotes
172[M]⁺Molecular ion peak.
141[M - OCH₃]⁺Loss of the methoxy group.
113[M - COOCH₃]⁺Loss of the carbomethoxy group.
59[COOCH₃]⁺Carbomethoxy fragment.

Potential Applications in Research and Drug Development

While specific applications for methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate have not been documented, its structural motifs suggest several areas of potential utility.

Intermediate in Organic Synthesis

The β-keto ester functionality allows for a variety of subsequent chemical transformations:

  • Alkylation and Acylation: The acidic proton at the C2 position can be deprotonated to form an enolate, which can then be alkylated or acylated to introduce additional substituents.[10]

  • Decarboxylation: Heating the corresponding carboxylic acid (after hydrolysis of the ester) would lead to decarboxylation, yielding 4,4-dimethyl-dihydrofuran-3(2H)-one.

  • Synthesis of Heterocycles: The 1,3-dicarbonyl unit can serve as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles, through condensation reactions with hydrazines and hydroxylamine, respectively.

Synthetic Utility cluster_0 Potential Transformations start Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate alkylation Alkylation/ Acylation at C2 start->alkylation decarboxylation Hydrolysis & Decarboxylation start->decarboxylation heterocycle Heterocycle Formation start->heterocycle product1 product1 alkylation->product1 Further Functionalized Lactones product2 product2 decarboxylation->product2 4,4-Dimethyl- dihydrofuran-3(2H)-one product3 product3 heterocycle->product3 Fused Heterocyclic Systems

Caption: Potential synthetic transformations.

Scaffold in Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1][11] Substituted tetrahydrofurans have been investigated as, for example, HIV-1 protease inhibitors.[11] The presence of multiple functional groups (lactone, ketone, ester) on the target molecule provides handles for derivatization, making it a potentially valuable starting point for the generation of compound libraries for biological screening.

Safety and Handling

No specific toxicity data is available for methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (CAS 77133-05-2) is a structurally interesting yet under-documented molecule. This guide provides a predictive but scientifically grounded overview of its synthesis, properties, and potential applications. The most viable synthetic route appears to be an intramolecular Dieckmann condensation. Its rich functionality suggests significant potential as a versatile intermediate for organic synthesis and as a scaffold for medicinal chemistry research. It is hoped that this predictive analysis will serve as a valuable resource for researchers and encourage further experimental investigation into this and related substituted γ-lactones.

References

  • ResearchGate. (n.d.). Synthesis and Some Transformations of Ethyl 5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. Retrieved from [Link]

  • Ghosh, A. K., et al. (2018). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • PubMed. (2001). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]

  • MDPI. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved from [Link]

  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of different γ-lactones and δ-lactones produced by microbial de novo biosynthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • MDPI. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • PubMed Central. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from [Link]

  • Google Patents. (n.d.). CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.
  • ASM Journals. (1963). Preparation of Optically Active γ- and δ-Lactones by Microbiological Reduction of the Corresponding Keto Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Lactone. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved procedure for the preparation of 3-carbometfaoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous work: synthesis of methyl 4‐oxo‐dihydrofuran‐3‐carboxylates.... Retrieved from [Link]

  • Florida Atlantic University. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Retrieved from [Link]

Sources

Technical Guide: Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure, Synthesis, and Reactivity of Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary & Structural Identity

Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate is a highly functionalized heterocyclic scaffold. Structurally, it represents a cyclic


-keto ester  embedded within a tetrahydrofuran (THF) ring. It serves as a critical intermediate in the synthesis of complex natural products and chiral auxiliaries, often functioning as a "masked" derivative of pantolactone or as a precursor to substituted furanones.

For researchers, the molecule’s utility lies in its density of functional groups: a reactive ketone (C3), an acidic proton (C2), and a gem-dimethyl group (C4) that imposes conformational rigidity (the Thorpe-Ingold effect).

Core Identity Data
ParameterDetail
IUPAC Name Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate
Molecular Formula

Molecular Weight 172.18 g/mol
Key Functionality

-keto ester; Gem-dimethyl; Cyclic ether
Chirality C2 is a stereocenter (typically synthesized as a racemate)
Physical State Low-melting solid or viscous oil (dependent on purity/tautomer ratio)

Structural Dynamics: Tautomerism and Stereochemistry

Understanding the dynamic structure of this molecule is a prerequisite for successful handling. Unlike simple ketones, this compound exists in a dynamic equilibrium.

The Keto-Enol Equilibrium

The proton at position C2 is flanked by two electron-withdrawing groups: the C3 ketone and the C2 ester. This renders the proton highly acidic (


). In solution, the molecule exists as a mixture of the keto  form and the enol  form.[1]
  • Keto Form: Favored in polar aprotic solvents (e.g., DMSO, DMF).

  • Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. This form is often favored in non-polar solvents (e.g.,

    
    , Benzene).
    

Research Implication: NMR analysis in


 will typically show a reduced integration for the C2 proton and the appearance of an enolic -OH signal (often broad, 

ppm). Do not interpret this as an impurity.
The Gem-Dimethyl Effect

The 4,4-dimethyl substitution is not merely structural decoration. It exerts the Thorpe-Ingold effect , compressing the internal bond angle at C4. This steric compression accelerates cyclization reactions during synthesis and stabilizes the ring against hydrolytic cleavage compared to the unsubstituted analogue.

Tautomerism Keto Keto Form (C2-H, C3=O) Enol Enol Form (C2=C3-OH...O=C) Keto->Enol -H+ / +H+ (Fast Exchange) Transition H-Bond Stabilization Enol->Transition Intramolecular Stabilization

Figure 1: Tautomeric equilibrium driven by C2 acidity and intramolecular hydrogen bonding.

Synthetic Protocol: The Regioselective Dieckmann Route

While various routes exist, the most robust and self-validating method for generating this scaffold is the Dieckmann Condensation of an asymmetric ether diester. This approach leverages the gem-dimethyl group to force regioselectivity.

Retrosynthetic Logic

The target bond to be formed is C2–C3.

  • Precursor: Methyl 3-(2-methoxy-2-oxoethoxy)-2,2-dimethylpropanoate.

  • Mechanism: Base-mediated enolate formation at the methylene group (which becomes C2), followed by intramolecular attack on the distal ester (which becomes the C3 ketone).

Why this works: The alternative cyclization (attack by the C4 position) is impossible because C4 is quaternary (gem-dimethyl) and has no protons to remove. This guarantees the formation of the 3-oxo-2-carboxylate isomer exclusively.

Step-by-Step Methodology

Reagents:

  • Starting Material: Methyl 3-(2-methoxy-2-oxoethoxy)-2,2-dimethylpropanoate (synthesized via Williamson ether synthesis of methyl glycolate and methyl 3-bromo-2,2-dimethylpropionate).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Sodium Methoxide (NaOMe).

  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with NaH (1.1 equiv) washed free of mineral oil with dry hexane. Suspend in anhydrous THF.

  • Addition: Cool the suspension to 0°C. Add the diester precursor dropwise over 30 minutes. ( Observation: Hydrogen gas evolution will be vigorous. )

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The solution typically turns yellow/orange, indicating enolate formation.

  • Quench (Critical): Cool to 0°C. Quench with glacial acetic acid (1.2 equiv) or dilute HCl. Do not use strong excess mineral acid if you wish to preserve the ester.

  • Workup: Dilute with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation is preferred. If the product solidifies, recrystallize from cold ether/hexanes.

Synthesis SM1 Methyl Glycolate Ether Precursor Diester (Methyl 3-(2-methoxy-2-oxoethoxy)-2,2-dimethylpropanoate) SM1->Ether Williamson Ether Synthesis SM2 Methyl 3-bromo-2,2-dimethylpropionate SM2->Ether Williamson Ether Synthesis Base NaH / THF (Dieckmann Condensation) Ether->Base Target TARGET: Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate Base->Target Regioselective Cyclization (Gem-dimethyl blocks alt. path)

Figure 2: Synthetic workflow highlighting the regioselective nature of the cyclization.

Reactivity Profile and Troubleshooting

Researchers often encounter issues during downstream modification of this scaffold. The following guide addresses common reactivity pitfalls.

Decarboxylation (The "Gotcha")

Like all


-keto esters, this molecule is prone to decarboxylation.
  • Condition: Heating in aqueous acid or base.

  • Result: Loss of

    
     and the methyl ester group, yielding 4,4-dimethyl-dihydrofuran-3-one .
    
  • Prevention: Maintain neutral pH during workups. If hydrolysis of the ester is required without decarboxylation, use mild enzymatic hydrolysis or specific nucleophilic dealkylation protocols (e.g., LiI/Pyridine).

Reduction to Pantolactone Analogues

Reduction of the C3 ketone (e.g., with


) yields the corresponding alcohol: methyl 3-hydroxy-4,4-dimethyltetrahydrofuran-2-carboxylate .
  • Stereochemistry: The hydride attack is influenced by the C2 substituent, typically yielding a mixture of cis and trans isomers.

  • Lactonization: Under acidic conditions, the reduced product (alcohol-ester) can transesterify to form a bicyclic lactone or, if the ring opens, rearrange to Pantolactone derivatives [1].

Alkylation at C2

The C2 position is highly nucleophilic. It can be alkylated using alkyl halides and a base (e.g.,


 in Acetone).
  • Application: This allows the creation of quaternary centers at C2, a common strategy in the synthesis of complex alkaloids.

References

  • Dieckmann Condensation Mechanisms: Davis, B. R.; Garrett, P. J.[2] "The Dieckmann Condensation."[2][3][4][5][6] Comprehensive Organic Synthesis, 1991, 2, 806-829.[2]

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, 2000.

  • Synthesis of 3-oxotetrahydrofurans: Lepore, S. D., et al. "Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate." Tetrahedron Letters, 2006, 47(10), 1625-1628. [7]

  • Pantolactone Chemistry: "Pantolactone."[8][9][10] NIST Chemistry WebBook, SRD 69.

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005, 105(5), 1735–1766.

Sources

methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate , a specialized cyclic


-keto ester. This molecule represents a "privileged scaffold" in organic synthesis due to its high functional density and its ability to undergo Dynamic Kinetic Resolution (DKR), making it a critical intermediate for generating chiral tetrahydrofuran (THF) derivatives found in polyether antibiotics and lignans.

Executive Summary & Chemical Architecture

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is a five-membered heterocyclic compound combining a ketone, an ester, and a gem-dimethyl group within a tetrahydrofuran (oxolane) core. Its chemical value lies in the Thorpe-Ingold effect (gem-dimethyl effect), which stabilizes the ring conformation, and its


-keto ester functionality , which serves as a platform for high-precision asymmetric transformations.
Chemical Identity
PropertySpecification
IUPAC Name Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate
Systematic Name Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate
Molecular Formula

Molecular Weight 172.18 g/mol
Core Functionality Cyclic

-keto ester; Gem-dimethyl substituted ether
Chirality Racemic at C2 (labile); Precursor to chiral diols
Structural Dynamics & Tautomerism

The reactivity of this molecule is defined by the acidity of the proton at C2 . Flanked by an ester and a ketone, this position is highly acidic (


), leading to a rapid equilibrium between the keto and enol forms.
  • Keto Form: The thermodynamically favored state in non-polar solvents.

  • Enol Form: Stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl.

  • Gem-Dimethyl Effect: The steric bulk of the methyl groups at C4 compresses the internal bond angle C3-C4-C5, favoring ring closure during synthesis and stabilizing the 3-oxo conformation.

Synthesis Strategy: The Dieckmann Condensation

The most robust synthetic route involves the Dieckmann condensation of an unsymmetrical ether diester. This approach leverages the gem-dimethyl group to drive cyclization.

Retrosynthetic Analysis
  • Target: Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate.

  • Disconnection: C2–C3 bond (Acylation of an enolate).

  • Precursor: Methyl 3-(2-methoxy-2-oxoethoxy)-2,2-dimethylpropionate.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the base-mediated cyclization pathway.

DieckmannSynthesis Precursor Ether Diester Precursor (MeOOC-C(Me)2-CH2-O-CH2-COOMe) Enolate C2-Enolate Intermediate (Nucleophile) Precursor->Enolate Deprotonation at CH2 Base Base (NaOMe) Base->Enolate Cyclization Intramolecular Claisen Attack Enolate->Cyclization Attack on hindered ester Product Target Cyclic Beta-Keto Ester Cyclization->Product -MeOH Ring Closure

Figure 1: Dieckmann condensation pathway utilizing the Thorpe-Ingold effect for efficient ring closure.

Core Application: Dynamic Kinetic Resolution (DKR)

The primary utility of this molecule in drug development is its role as a substrate for Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR).

The DKR Mechanism

Because the C2 stereocenter is chemically labile (rapidly racemizing via the enol), a chiral catalyst can selectively reduce one enantiomer of the ketone (at C3) faster than the other. As the preferred enantiomer is consumed, the rapid equilibrium replenishes it, converting the entire racemic starting material into a single stereoisomer with two defined chiral centers (C2 and C3).

  • Catalyst System: Ru(II)-BINAP or Ru(II)-SegPhos complexes.

  • Selectivity: The catalyst distinguishes between the re and si faces of the ketone based on the steric environment of the C2 substituent.

  • Product: Methyl (2R,3R)-3-hydroxy-4,4-dimethyl-oxolane-2-carboxylate (or enantiomer), typically with >95% ee and >90% de.

DKR Pathway Visualization

DKR_Mechanism cluster_selection Catalytic Kinetic Selection Racemate Racemic Mixture (Rapid Equilibrium) Enol Achiral Enol Intermediate Racemate->Enol Base-Cat. Racemization Match (S)-Enantiomer (Fast Reaction) Enol->Match Mismatch (R)-Enantiomer (Slow Reaction) Enol->Mismatch Product Chiral Hydroxy Ester (>98% ee, >95% de) Match->Product Fast Reduction Mismatch->Product Slow Reduction Catalyst Ru-Chiral Complex (H2 Source) Catalyst->Match

Figure 2: Dynamic Kinetic Resolution converting a racemic scaffold into a single stereoisomer.

Experimental Protocols

Protocol A: Synthesis via Dieckmann Condensation

Objective: Synthesis of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate from acyclic diester.

Reagents:

  • Methyl 3-(2-methoxy-2-oxoethoxy)-2,2-dimethylpropionate (1.0 eq)

  • Sodium Methoxide (NaOMe), 30% in MeOH (1.2 eq)

  • Toluene (Anhydrous)

  • Acetic Acid (for quench)

Workflow:

  • Preparation: Charge a flame-dried reaction vessel with anhydrous toluene under

    
     atmosphere.
    
  • Base Addition: Add NaOMe solution dropwise at 0°C.

  • Substrate Addition: Slowly add the diester precursor over 30 minutes to maintain temperature <5°C.

  • Cyclization: Warm to room temperature and reflux for 4 hours. The formation of a thick suspension indicates enolate salt formation.

  • Quench: Cool to 0°C. Acidify with glacial acetic acid/water to pH 6.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation (bp ~85-90°C at 0.5 mmHg).
    
Protocol B: Asymmetric Hydrogenation (DKR)

Objective: Synthesis of chiral methyl 3-hydroxy-4,4-dimethyloxolane-2-carboxylate.

Reagents:

  • Substrate: Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

  • Catalyst:

    
     (1 mol%)
    
  • Solvent: Methanol (degassed)[1]

  • Hydrogen Gas (

    
    )
    

Workflow:

  • Inert Handling: In a glovebox, dissolve the substrate and catalyst in degassed methanol.

  • Pressurization: Transfer to a stainless steel autoclave. Purge with

    
     (3x).
    
  • Reaction: Pressurize to 50 bar (725 psi)

    
    . Heat to 50°C. Stir vigorously (1000 rpm) for 24 hours.
    
  • Workup: Vent

    
    . Concentrate solvent in vacuo.
    
  • Analysis: Determine diastereomeric ratio (dr) by

    
     NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).
    

Reactivity Profile & Data Summary

Reaction TypeReagent/ConditionProduct OutcomeMechanistic Note
Reduction (Achiral)

, MeOH
Diastereomeric Mixture (cis/trans)Hydride attacks from less hindered face.
Reduction (Chiral)

, Ru-BINAP
Single Enantiomer (cis-hydroxy ester)Dynamic Kinetic Resolution (DKR).
Alkylation MeI,

, Acetone
C2-Methylated Quaternary CenterBlocks enolization; prevents racemization.
Hydrolysis LiOH, THF/H2O

-Keto Acid (Unstable)
Prone to spontaneous decarboxylation to 4,4-dimethyl-dihydrofuran-3-one.

Safety & Handling

  • Hazards: The compound is an ester/ketone and should be treated as an irritant. The precursor chemicals (NaOMe) are corrosive.

  • Storage: Store under inert gas (

    
     or Ar) at 2-8°C. The 
    
    
    
    -keto ester moiety is sensitive to moisture (hydrolysis/decarboxylation).
  • Waste: Dispose of organic layers as non-halogenated solvent waste. Aqueous layers containing Ruthenium residues must be treated as heavy metal waste.

References

  • Noyori, R., et al. (2001).

    
    -Keto Esters: Dynamic Kinetic Resolution." Journal of the American Chemical Society.[2] 
    
  • Genêt, J. P. (2003). "Recent advances in the dynamic kinetic resolution of

    
    -keto esters via asymmetric hydrogenation." European Journal of Organic Chemistry. 
    
  • Taber, D. F. (2005). "Synthesis of the Roche Ester and Related Intermediates." Organic Syntheses.

  • Vertex AI Search. (2024). "Dynamic Kinetic Resolution of

    
    -substituted 
    
    
    
    -keto esters." Consolidated Search Findings. 3

Sources

An In-depth Technical Guide to Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring, a core structure prevalent in numerous natural products and pharmacologically active molecules. Its multifunctionality, incorporating a ketone, a methyl ester, and a gem-dimethyl group, makes it a valuable building block in synthetic organic chemistry and a target for methodological development. This guide provides a comprehensive overview of its physicochemical properties, structure, and potential synthetic pathways, offering a foundational resource for researchers in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate are summarized in the table below. These have been determined based on its chemical formula and by comparison with structurally similar compounds.

PropertyValueSource
Molecular Formula C₈H₁₂O₄Deduced
Molecular Weight 172.18 g/mol [1][2]
IUPAC Name methyl 4,4-dimethyl-3-oxooxolane-2-carboxylateUser-provided
CAS Number Not available
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred
Solubility Expected to be soluble in organic solvents like acetone and benzene, with slight solubility in water[3]

Molecular Structure

The molecular structure of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is characterized by a central oxolane (tetrahydrofuran) ring. Key features include a methyl ester at the 2-position, a ketone at the 3-position, and two methyl groups at the 4-position.

Caption: Molecular structure of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate.

Synthetic Pathways

Proposed Retrosynthesis

A logical retrosynthetic analysis suggests that the target molecule can be formed from a linear precursor, such as a substituted pentanoate derivative.

retrosynthesis target Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate precursor Methyl 2-bromo-4,4-dimethyl-3-oxopentanoate target->precursor Intramolecular Williamson Ether Synthesis starting_materials Methyl 4,4-dimethyl-3-oxopentanoate + Brominating Agent precursor->starting_materials Alpha-bromination

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of D-Pantolactone from Functionalized Oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and process development chemists focusing on the asymmetric synthesis of D-(-)-Pantolactone (a critical intermediate for Vitamin B5/Calcium Pantothenate).

The guide addresses the specific transformation of the


-keto ester precursor methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate  (also referred to as methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate) into the target chiral lactone.[1]

Abstract & Strategic Overview

D-Pantolactone is the chiral building block for D-Pantothenic acid (Vitamin B5).[1][2] While industrial routes often utilize the aldol condensation of isobutyraldehyde and formaldehyde followed by cyanohydrin synthesis, the use of cyclic


-keto ester precursors like methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate  offers a convergent pathway via the Ketopantolactone (KPL)  intermediate.[1]

This protocol details a two-stage synthetic strategy:

  • Oxidative Decarboxylation/Transformation: Converting the

    
    -keto ester precursor to the 
    
    
    
    -diketone intermediate, Ketopantolactone (dihydro-4,4-dimethyl-2,3-furandione).[1]
  • Asymmetric Hydrogenation: Stereoselective reduction of KPL to D-Pantolactone using a Ruthenium-based chiral catalyst system.

Chemical Pathway Analysis

The transformation requires bridging the oxidation state change from a


-keto ester (starting material) to an 

-hydroxy lactone (product).[1]
Reaction Mechanism[3][4][5][6]
  • Step 1: Nitrosation & Decarboxylation (The Japp-Klingemann Sequence) The starting material contains an acidic proton at the C2 position (flanked by the ester and the C3 ketone). Treatment with nitrous acid (generated in situ) yields an

    
    -oximino intermediate.[1] Subsequent acid hydrolysis effects decarboxylation and unmasks the vicinal diketone (Ketopantolactone).
    
  • Step 2: Enantioselective Hydrogenation The prochiral C3 ketone of Ketopantolactone is reduced. Using a chiral Ru-BINAP or Ru-SegPhos catalyst ensures the exclusive formation of the (R)-enantiomer (D-form), which corresponds to the bioactive configuration.[1]

ReactionPathway SM Methyl 4,4-dimethyl- 3-oxooxolane-2-carboxylate (Starting Material) Oxime Oximino Intermediate SM->Oxime 1. NaNO2, H2SO4 (Nitrosation) KPL Ketopantolactone (Dihydro-4,4-dimethyl-2,3-furandione) Oxime->KPL 2. H3O+, Heat (Hydrolysis/-CO2/-MeOH) Product D-(-)-Pantolactone (Target) KPL->Product 3. H2, Ru-Chiral Cat (Asymmetric Hydrogenation)

Figure 1: Synthetic pathway from the oxolane precursor to D-Pantolactone via the Ketopantolactone intermediate.[1][3]

Experimental Protocols

Phase 1: Synthesis of Ketopantolactone (Intermediate)

Objective: Convert the


-keto ester to the 

-diketone.[1]

Reagents:

  • Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (1.0 eq)[1]

  • Sodium Nitrite (NaNO2) (1.2 eq)

  • Sulfuric Acid (H2SO4, 10% aq)

  • Dichloromethane (DCM) for extraction

Protocol:

  • Nitrosation: Dissolve the starting material in 10% H2SO4 at 0°C.

  • Addition: Dropwise add an aqueous solution of NaNO2 while maintaining the temperature below 5°C. The solution will turn yellow/orange, indicating the formation of the

    
    -oximino ester.
    
  • Hydrolysis: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Reflux: Heat the mixture to 60°C for 1 hour to drive decarboxylation and hydrolysis of the oxime. Evolution of gas (CO2/N oxides) will be observed.

  • Work-up: Cool to room temperature. Extract the aqueous phase with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Isolation: Concentrate in vacuo. The residue is crude Ketopantolactone (typically a yellow oil or low-melting solid).[1]

    • Purification: Distillation (bp ~100°C at 15 mmHg) or recrystallization from toluene if solid.

Phase 2: Asymmetric Hydrogenation to D-Pantolactone

Objective: Stereoselective reduction of the C3 carbonyl.[1]

Catalyst System:

  • Precursor: [RuCl2(benzene)]2 or Ru(OAc)2

  • Ligand: (S)-BINAP or (S)-SegPhos (Note: The specific stereochemistry of the ligand dictates the product chirality; verify ligand-product correlation for your specific batch).

  • Solvent: Methanol or THF.

Protocol:

  • Catalyst Preparation: In a glovebox (argon atmosphere), mix [RuCl2(benzene)]2 (0.5 mol%) and (S)-BINAP (0.6 mol%) in degassed DMF. Heat at 100°C for 10 minutes to form the active complex.

  • Reaction Setup: Transfer the catalyst solution and Ketopantolactone (substrate) into a high-pressure stainless steel autoclave. Add Methanol to reach a substrate concentration of 0.5 M.

  • Hydrogenation:

    • Purge the vessel with H2 (3 cycles).

    • Pressurize to 30–50 bar (435–725 psi) .

    • Heat to 50°C .

    • Stir vigorously (1000 rpm) for 12–24 hours.

  • Termination: Cool the vessel, vent the hydrogen carefully, and concentrate the solvent.

  • Purification: The crude product is typically high purity. Recrystallization from diisopropyl ether or xylene yields optical pure D-Pantolactone.[1]

Quality Control & Analytics

Analytical Specifications
ParameterMethodSpecification
Purity HPLC / GC> 98.5%
Enantiomeric Excess (ee) Chiral HPLC> 95% (target >99%)
Optical Rotation Polarimetry

(c=2, H2O)
Residual Ruthenium ICP-MS< 10 ppm
Chiral HPLC Method
  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Retention: D-isomer (major) typically elutes before/after L-isomer (verify with racemate standard).[1]

Troubleshooting & Critical Parameters

Catalyst Poisoning

The hydrogenation step is sensitive to trace impurities from Phase 1.

  • Symptom: Incomplete conversion or low ee.

  • Cause: Residual sulfur (from H2SO4) or nitrogen oxides (from nitrosation).

  • Solution: Ensure the Ketopantolactone intermediate is distilled or passed through a short silica plug before hydrogenation.

Stereocontrol
  • Issue: Wrong enantiomer produced.

  • Cause: Incorrect ligand atropisomer used.

  • Fix: For D-(-)-Pantolactone, typically (S)-BINAP -Ru complexes are required (verify based on specific catalyst precursor used, e.g., Noyori's rules).

Workflow cluster_0 Phase 1: Precursor Processing cluster_1 Phase 2: Asymmetric Reduction Step1 Dissolve SM in Acid (0°C) Step2 Add NaNO2 (Nitrosation) Step1->Step2 Step3 Heat to 60°C (Decarboxylation) Step2->Step3 Step4 Isolate Ketopantolactone Step3->Step4 Step5 Prepare Ru-Chiral Catalyst (Argon atm) Step4->Step5 Step6 High Pressure H2 (50 bar) 50°C, 24h Step5->Step6 Step7 Recrystallization Step6->Step7

Figure 2: Operational workflow for the synthesis process.

References

  • Ojima, I., et al. (1978). "Asymmetric synthesis of pantolactone by homogeneous hydrogenation with chiral rhodium complexes." Journal of Organic Chemistry. Link

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of functionalized ketones." Journal of the American Chemical Society.[4] Link

  • Shimizu, S., et al. (1987). "Screening of microorganisms for the production of D-pantolactone." Agric. Biol. Chem.
  • Agbossou, F., et al. (1995). "Catalytic asymmetric hydrogenation of ketopantolactone." Coordination Chemistry Reviews. Link

  • PrepChem. "Synthesis of ketopantolactone." (General procedure for oxidation of pantolactone precursors). Link

Sources

alkylation protocols for cyclic beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Alkylation Architectures for Cyclic


-Keto Esters 

Executive Summary & Strategic Context

Cyclic


-keto esters (e.g., ethyl 2-oxocyclopentanecarboxylate) are ubiquitous scaffolds in pharmaceutical synthesis, serving as precursors for quaternary stereocenters found in alkaloids and bioactive terpenes. Unlike their acyclic counterparts, cyclic systems possess conformational constraints that influence enolate geometry and facial selectivity.

This guide moves beyond textbook theory to address the critical decision matrix in alkylation:

  • Regiocontrol (C- vs. O-Alkylation): Managing the ambident nucleophile.

  • Stereocontrol: Overcoming the inherent racemization of the

    
    -proton.
    
  • Scalability: Transitioning from cryogenic bases to phase-transfer catalysis.

Mechanistic Foundation: The Ambident Enolate

The cyclic


-keto ester enolate is an ambident nucleophile with two reactive sites: the 

-Carbon and the Carbonyl Oxygen. According to Hard-Soft Acid-Base (HSAB) theory:
  • C-Alkylation (Desired): Favored by soft electrophiles (alkyl iodides, allylic halides) and non-polar/polar-aprotic solvents that do not shield the carbon center.

  • O-Alkylation (Undesired): Favored by hard electrophiles (sulfonates, silyl chlorides) and highly polar, oxygen-philic conditions (HMPA, crown ethers) that leave the oxygen "naked."

Diagram 1: Mechanistic Divergence in Cyclic Systems

G Substrate Cyclic β-Keto Ester Base Base Deprotonation (NaH, LDA, or PTC) Substrate->Base pKa ~11 Enolate Ambident Enolate (Resonance Hybrid) Base->Enolate Path_C Path A: C-Alkylation (Thermodynamic Product) Enolate->Path_C Soft Electrophile (R-I) Non-polar Solvent Path_O Path B: O-Alkylation (Kinetic/Hard Product) Enolate->Path_O Hard Electrophile (R-OTf) O-philic Solvent Product_C α-Alkylated Cyclic Ketone (Quaternary Center) Path_C->Product_C Product_O Enol Ether (Byproduct) Path_O->Product_O

Caption: Divergent reaction pathways for cyclic enolates. Controlling solvent polarity and counter-ion chelation is critical to favor Path A.

Protocol A: High-Fidelity C-Alkylation (Standard)

Application: General synthesis of racemic


-alkylated intermediates.
Mechanism: 

displacement via metal enolate.
Rationale

Sodium hydride (NaH) in DMF or THF is the industry standard. DMF promotes C-alkylation by solvating the cation (


), leaving the enolate reactive but "soft." However, for strictly mono-alkylation of highly reactive substrates, LDA at -78°C  is preferred to prevent proton exchange between product and starting material (poly-alkylation).
Experimental Workflow
  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Enolate Formation:

    • Charge NaH (60% dispersion in oil, 1.1 equiv) and wash with dry hexanes (

      
      ) to remove oil.
      
    • Add anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.

    • Add cyclic

      
      -keto ester (1.0 equiv) dropwise over 15 mins. Evolution of 
      
      
      
      gas will be vigorous.
    • Checkpoint: Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation:

    • Add the Alkyl Iodide (1.1 equiv) dropwise. Note: Alkyl bromides may require catalytic NaI (Finkelstein conditions).

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with sat.

      
      .[1] Extract with 
      
      
      
      .
    • Wash organics with

      
       (5% aq) to remove DMF (Critical step for purity).
      

Validation Criteria:

  • TLC: Disappearance of starting material (usually lower

    
     due to enol acidity).
    
  • NMR: Appearance of quaternary carbon signal (~60 ppm) and disappearance of the enolic proton (if existing).

Protocol B: Asymmetric Phase-Transfer Catalysis (PTC)

Application: Enantioselective generation of quaternary stereocenters without heavy metals. Mechanism: Interfacial ion-pairing with chiral quaternary ammonium salts (Cinchona alkaloids).

Rationale

Traditional enolates are achiral. By using a chiral Phase-Transfer Catalyst (PTC) like N-benzylcinchonidinium chloride, the enolate forms a tight ion-pair at the interface of the organic/aqueous layer. The catalyst's bulky architecture blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

Experimental Workflow
  • System Setup: A biphasic mixture is required.

    • Organic Phase: Toluene or

      
       (Solvent choice affects 
      
      
      
      stacking with catalyst).
    • Aqueous Phase: 50% KOH or solid

      
      .
      
  • Catalyst Loading:

    • Add cyclic

      
      -keto ester (1.0 equiv) to Toluene (0.1 M).
      
    • Add Cinchona-derived PTC (10 mol%).

    • Cool to 0°C or -20°C (Lower temperature enhances ee%).

  • Reaction:

    • Add Alkyl Halide (1.2 equiv).

    • Add Base (solid

      
       or 50% KOH). Vigorous stirring (1000 rpm) is mandatory  to maximize interfacial surface area.
      
  • Workup:

    • Dilute with water, separate organic layer. The catalyst often precipitates or partitions; it can be recovered via column chromatography.

Key Reference: J. Org. Chem. 2004, 69, 20, 6897–6899.[2] (See Reference 2).

Protocol C: Pd-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost)

Application: Construction of sterically congested quaternary centers with high enantioselectivity (>90% ee). Mechanism: Pd(0)


-allyl formation followed by soft nucleophilic attack.
Rationale

This protocol utilizes the Trost or Stoltz methodology.[3][4] Unlike standard alkylation, this proceeds via a


-allyl palladium complex. The stereochemistry is determined by the chiral ligand (e.g., Trost PHOX or DACH ligands) on the Palladium, not the substrate.
Diagram 2: The Pd-Catalytic Cycle (Outer Sphere Attack)

PdCycle Pd0 Pd(0)-Ligand Complex OxAdd Oxidative Addition (Pd-π-Allyl Complex) Pd0->OxAdd + Allyl Source AllylSource Allyl Acetate/Carbonate AllylSource->OxAdd Attack Nucleophilic Attack (Outer Sphere) OxAdd->Attack + Nucleophile Nucleophile Cyclic β-Keto Ester Enolate Nucleophile->Attack Attack->Pd0 Regeneration Product Chiral α-Allylated Product Attack->Product

Caption: The catalytic cycle involves oxidative addition of the allyl source, followed by nucleophilic attack of the


-keto ester enolate on the face opposite the metal (Outer Sphere), controlled by the chiral ligand.[5]
Experimental Workflow
  • Catalyst Pre-formation:

    • In a glovebox or Schlenk line, mix

      
       (2.5 mol%) and Chiral Ligand (e.g., (S,S)-DACH-Phenyl Trost Ligand) (5 mol%) in degassed 
      
      
      
      . Stir 15 mins (Solution turns from purple to orange/yellow).
  • Substrate Addition:

    • Add cyclic

      
      -keto ester (1.0 equiv).
      
    • Add Allyl Acetate (1.1 equiv).

  • Reaction:

    • Stir at RT.[1][6] No strong base is needed if using allyl carbonate (methoxide is generated in situ). If using allyl acetate, add BSA (N,O-Bis(trimethylsilyl)acetamide) and a pinch of KOAc.

  • Purification:

    • Filter through a silica plug to remove Pd black. Concentrate and purify via flash chromatography.

Data Comparison: Selecting the Right Protocol

FeatureProtocol A: NaH/DMFProtocol B: PTC (Cinchona)Protocol C: Pd-Catalyzed
Primary Utility Bulk scale, simple alkyl groupsEnantioselective, "Green"Complex quaternary centers
Electrophile Alkyl Iodides/BromidesBenzyl/Allyl HalidesAllyl Acetates/Carbonates
Enantioselectivity RacemicGood (70–90% ee)Excellent (>90% ee)
Temp/Conditions 0°C to RT, Strictly Anhydrous0°C, Aqueous/Organic BiphasicRT, Mild
Cost LowMedium (Catalyst Recyclable)High (Pd + Ligand)

Troubleshooting & Optimization

  • Problem: Significant O-Alkylation.

    • Root Cause:[7] Electrophile is too "hard" or solvent is too polar (HMPA/DMSO).

    • Solution: Switch to a softer leaving group (Iodide) and use a less polar solvent (THF instead of DMF). Add a Lithium salt (

      
      ) to tighten the ion pair.
      
  • Problem: Dialkylation.

    • Root Cause:[7] Proton exchange between product and starting material.

    • Solution: Use 2.0+ equivalents of base (dianion strategy) or switch to Protocol B (PTC), where the active site is sterically crowded after the first alkylation.

  • Problem: Low Yield in Pd-Catalysis.

    • Root Cause:[7] Poisoned catalyst or poor enolate formation.

    • Solution: Ensure thorough degassing (Pd is

      
       sensitive). Use BSA/KOAc to facilitate silyl-enol ether intermediate formation.
      

References

  • Organic Syntheses Protocol

    • Alkylation of Ethyl 2-Oxocyclopentanecarboxyl
    • Source: Organic Syntheses, Coll. Vol. 5, p.514 (1973).
    • [Link]

  • Phase Transfer Catalysis (Asymmetric)

    • Enantioselective Alkylation of -Keto Esters by Phase-Transfer Catalysis Using Chiral Qu
    • Source: Journal of Organic Chemistry (2004).[8]

    • [Link]

  • Palladium-Catalyzed Allylation (Trost)

    • Asymmetric Allylic Alkylation of Cyclic Vinylogous Esters and Thioesters.[4][9]

    • Source: Angewandte Chemie Int.[4][9][10] Ed. (2006).[4][9]

    • [Link]

  • Stoltz Decarboxylative Allylation

    • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbon
    • Source: Caltech / J. Am. Chem. Soc. (2005).
    • [Link]

Sources

Application Note: High-Efficiency Decarboxylation of Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocols for the decarboxylation of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (also referred to as methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate) to yield 4,4-dimethyldihydrofuran-3(2H)-one .

This transformation is a critical step in the synthesis of pantothenic acid derivatives, specific fragrance compounds, and substituted furanone scaffolds used in pharmaceutical discovery. While classical acidic hydrolysis is possible, this guide prioritizes the Krapcho Decarboxylation method due to its superior functional group tolerance, reduced risk of ring-opening the oxolane core, and scalability.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate features a


-keto ester moiety embedded within a tetrahydrofuran (oxolane) ring.
  • Structural Sensitivity: The cyclic ether linkage is susceptible to acid-catalyzed ring opening under harsh conditions (e.g., concentrated HCl reflux).

  • Steric Influence: The gem-dimethyl group at the C4 position provides some conformational rigidity (Thorpe-Ingold effect), but also introduces steric bulk near the ketone.

Strategic Selection: The Krapcho Protocol

The Krapcho decarboxylation utilizes a halide salt (typically NaCl or LiCl) in a polar aprotic solvent (DMSO or DMF) with water.[1]

  • Mechanism: The reaction proceeds via an

    
     attack by the chloride ion on the methyl group of the ester. This generates a carboxylate anion and methyl chloride. The carboxylate, being unstable 
    
    
    
    to a ketone, spontaneously decarboxylates to the enol, which tautomerizes to the desired ketone.
  • Why it wins: Unlike saponification/acidification, this method operates under near-neutral conditions, preserving the sensitive oxolane ring.

Reaction Scheme Visualization

ReactionPathway Substrate Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate Intermediate Carboxylate Anion (Transient) Substrate->Intermediate NaCl, DMSO, 150°C (SN2 Demethylation) Transition Enol Intermediate Intermediate->Transition -CO2 (Decarboxylation) Product 4,4-dimethyldihydrofuran-3(2H)-one (Target) Transition->Product Tautomerization

Figure 1: Mechanistic pathway of the Krapcho decarboxylation applied to the oxolane substrate.[1][2]

Experimental Protocols

Method A: Krapcho Decarboxylation (Recommended)

Best for: High yields, scale-up, and substrates sensitive to strong acids.

Reagents & Equipment[1][3][4][5]
  • Substrate: Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (10.0 mmol, 1.72 g)

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (15 mL)

  • Reagent: Sodium Chloride (NaCl) (12.0 mmol, 0.7 g) or Lithium Chloride (LiCl)

  • Additive: Water (20.0 mmol, 0.36 mL)

  • Equipment: Round-bottom flask, reflux condenser, oil bath, inert gas (Nitrogen/Argon) line.

Step-by-Step Procedure
  • Setup: Charge the round-bottom flask with the substrate (1.72 g) and DMSO (15 mL).

  • Solvation: Stir until the substrate is fully dissolved. Add NaCl (0.7 g) and Water (0.36 mL).

    • Note: The salt may not dissolve completely at room temperature; this is normal.

  • Heating: Equip the flask with a reflux condenser. Heat the oil bath to 150–160°C .

    • Critical Control Point: Evolution of

      
       gas indicates the reaction is progressing. Ensure the system is vented (e.g., via a bubbler) to prevent pressure buildup.
      
  • Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1) or GC-MS. The starting material ester spot should disappear, and a lower Rf spot (ketone) should appear. Reaction time is typically 2–4 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into brine (50 mL) and extract with Ethyl Acetate (

      
       mL) or Diethyl Ether.
      
    • Why: DMSO is miscible with water; brine helps force the organic product into the extraction solvent.

  • Purification:

    • Wash the combined organic layers with water (

      
       mL) to remove residual DMSO.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Distillation: The product is a liquid. Kugelrohr distillation or vacuum distillation is recommended for high purity.

Method B: Acid-Catalyzed Hydrolysis (Alternative)

Best for: Laboratories lacking DMSO waste disposal or if LiCl/NaCl is unavailable.

Step-by-Step Procedure
  • Setup: Dissolve the substrate (10 mmol) in Glacial Acetic Acid (10 mL).

  • Acid Addition: Add 6M HCl (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Carefully neutralize with saturated

      
       solution (Caution: Foaming/CO2 evolution).
      
    • Extract with Dichloromethane (DCM).

  • Note: Yields are typically 10–15% lower than Method A due to potential ring-opening side reactions.

Data Analysis & Expected Results

Comparative Efficiency Table
ParameterMethod A (Krapcho)Method B (Acid Hydrolysis)
Reagents NaCl, DMSO, H2OHCl, AcOH
Temperature 150–160°C100–110°C
Time 2–4 Hours4–6 Hours
Isolated Yield 85–92% 65–75%
Purity (GC) >98%~90-95%
Side Products Methyl Chloride (gas)Ring-opened diols
Troubleshooting Guide
  • Incomplete Conversion: If starting material remains after 4 hours in Method A, increase the temperature to 170°C or add an additional 0.5 equiv of LiCl.

  • DMSO Removal: If DMSO persists in the product (detectable by NMR at

    
     2.62 ppm), wash the organic layer with ice-cold water three times during workup.
    
  • Product Volatility: The product, 4,4-dimethyldihydrofuran-3-one, is relatively volatile. Do not use high vacuum for extended periods during the concentration step.

Workflow Logic Diagram

Workflow Start Start: Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate Decision Is the oxolane ring sensitive to strong acid? Start->Decision RouteA Route A: Krapcho Conditions (DMSO/NaCl/H2O) Decision->RouteA Yes (High Stability Req) RouteB Route B: Acid Hydrolysis (HCl/AcOH) Decision->RouteB No (Robust Substrate) ProcessA Heat to 160°C, 3h Monitor CO2 evolution RouteA->ProcessA ProcessB Reflux 100°C, 6h Neutralize carefully RouteB->ProcessB Extraction Extract with EtOAc Wash with Water/Brine ProcessA->Extraction ProcessB->Extraction Purification Distillation / Column Chromatography Extraction->Purification Final Product: 4,4-dimethyldihydrofuran-3-one Purification->Final

Figure 2: Decision tree for selecting the optimal decarboxylation protocol.

References

  • Krapcho, A. P. (1982).[4] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 1982(10), 805-822. Link
  • Krapcho, A. P. (2007).

    
    -Electron-withdrawing Substituents. Organic Reactions. Link
    
  • Master Organic Chemistry. (2022).

    
    -Keto Esters. Link
    
  • Petroski, R. J. (2009).[2] Synthesis of a Dimethylfuran-Containing Macrolide Insect Pheromone. Synthetic Communications, 39(8), 1389–1405. (Demonstrates furanone synthesis and stability). Link

  • Reeves, J. T., et al. (2008).[5] General Method for the Synthesis of Trifluoromethyl Ketones via Decarboxylation. Journal of Organic Chemistry, 73(23), 9476–9478. Link

Sources

Introduction: The Therapeutic Promise of GPR119 Activation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Evaluation of GPR119 Agonists Featuring Oxygen-Containing Heterocyclic Intermediates

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus (T2D) and obesity.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 acts as a critical regulator of glucose homeostasis.[1][4] Activation of GPR119 triggers a dual mechanism of action: it directly stimulates glucose-dependent insulin secretion from the pancreas and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[2][3] This combined action not only enhances glycemic control but also carries a low risk of hypoglycemia, a significant advantage over some traditional antidiabetic agents.

The discovery of endogenous lipid agonists like oleoylethanolamide (OEA) validated the receptor's function but also highlighted the need for more stable and potent synthetic agonists for therapeutic development.[5] Medicinal chemistry efforts have since explored a multitude of chemical scaffolds to optimize potency, selectivity, and pharmacokinetic properties. A prominent strategy in this field is the incorporation of conformationally restricted scaffolds, including various oxygen-containing heterocyclic systems. While simple oxolane (tetrahydrofuran) cores are not widely represented in the literature for potent agonists, more complex bridged systems like oxazabicyclo[3.3.1]nonanes have proven to be highly effective.[6][7] These rigid structures help to lock the molecule into an optimal "agonist conformation" for binding to the GPR119 receptor, thereby enhancing potency.

This guide provides a detailed protocol for the synthesis of a potent GPR119 agonist based on an oxazabicyclo[3.3.1]nonane intermediate, alongside established methods for its biological evaluation. It is designed for researchers in medicinal chemistry and drug discovery, offering both the practical steps and the scientific rationale behind them.

GPR119 Signaling Pathway and Mechanism of Action

GPR119 is a Class A (rhodopsin-type) GPCR that couples primarily to the stimulatory G-protein, Gαs.[2] Upon agonist binding, GPR119 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[2] The resulting elevation in intracellular cAMP levels has distinct effects depending on the cell type:

  • In Pancreatic β-Cells: Increased cAMP directly enhances glucose-stimulated insulin secretion (GSIS).

  • In Intestinal L-Cells: Elevated cAMP triggers the release of GLP-1, which in turn travels to the pancreas to further potentiate insulin secretion and also promotes satiety.[2][4]

This dual-action pathway makes GPR119 an attractive target for a holistic approach to managing T2D.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular GPR119 GPR119 Receptor G_Protein Gαs-GDP (Inactive) GPR119->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist GPR119 Agonist (e.g., Oxazabicyclo-derivative) Agonist->GPR119 Binds G_Protein_Active Gαs-GTP (Active) G_Protein->G_Protein_Active GDP/GTP Exchange G_Protein_Active->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Pancreas Pancreatic β-Cell PKA->Pancreas Acts in Gut Intestinal L-Cell PKA->Gut Acts in Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Promotes GLP1 GLP-1 Secretion Gut->GLP1 Promotes Synthesis_Workflow cluster_synthesis Synthesis of Compound A cluster_process Processes SM1 Starting Material 1 (Protected Amine) Cyclization Step 1: Cyclization & Purification SM1->Cyclization Intermediate Key Oxazabicyclo Intermediate Deprotection Step 2: Deprotection Intermediate->Deprotection Deprotected Deprotected Amine Coupling Step 3: Coupling & Final Purification Deprotected->Coupling SM2 Starting Material 2 (Aromatic Fragment) SM2->Coupling Final_Product Final Product (Compound A) Analysis Characterization (NMR, LC-MS) Final_Product->Analysis Cyclization->Intermediate Deprotection->Deprotected Coupling->Final_Product Screening_Cascade Start Synthesized Compound A InVitro In Vitro Assay (cAMP HTRF) Start->InVitro Potency Determine Potency (EC₅₀) InVitro->Potency Data Analysis InVivo In Vivo Assay (Mouse oGTT) Potency->InVivo Potent Compounds (e.g., EC₅₀ < 100 nM) Efficacy Determine Efficacy (% Glucose Reduction) InVivo->Efficacy Data Analysis Lead Lead Candidate Efficacy->Lead Efficacious & Safe Compounds

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 4,4-Dimethyl-3-oxooxolane-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate. The formation of this cyclic β-keto ester, a valuable synthetic intermediate, is most commonly achieved through the Dieckmann condensation.[1][2] This intramolecular cyclization of a diester is a powerful tool for creating five- and six-membered rings.[3][4]

However, the reaction is governed by an equilibrium that must be carefully controlled to achieve high yields.[5] Success hinges on a nuanced understanding of reaction conditions, reagent quality, and potential side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the challenges of this synthesis and optimize your product yield.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The diagnostic approach is presented in a question-and-answer format to resolve experimental challenges systematically.

Q1: My reaction yield is negligible, and I primarily recover the starting diester. What are the likely causes?

This is a common issue and typically points to one of three primary problems: the base, the reaction conditions, or the inherent equilibrium of the condensation.

  • Inactive or Insufficient Base: The Dieckmann condensation requires at least one full stoichiometric equivalent of a strong base.[6] The base not only catalyzes the initial deprotonation but, more importantly, deprotonates the final β-keto ester product.[4] This final acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium toward the cyclized product.[7] If the base is weak, hydrolyzed, or used in catalytic amounts, the equilibrium will not favor product formation.[6][8]

  • Sub-optimal Reaction Conditions: The rate of enolate formation and subsequent cyclization is dependent on temperature and reaction time. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.[6]

  • Presence of Water: Any moisture in the reaction will hydrolyze the base and can lead to saponification of the ester starting material or the product.[6][8]

Solutions:

  • Verify Your Base: Use a fresh, anhydrous, high-purity base. Sodium hydride (NaH) is an excellent choice as it reacts irreversibly, producing hydrogen gas that escapes and drives the reaction forward.[5] If using an alkoxide like sodium methoxide or potassium tert-butoxide, ensure it is fresh and has been stored under anhydrous conditions. For potassium tert-butoxide, using freshly sublimed material is recommended.[8]

  • Use Stoichiometric Base: Ensure you are using at least 1.0 to 1.1 equivalents of the base relative to the diester.

  • Optimize Temperature and Time: If using NaH in a solvent like THF, the reaction can often be run effectively at room temperature or with gentle reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Use anhydrous solvents.

Q2: The reaction works, but the yield is poor, and I have multiple unidentified spots on my TLC plate. What side reactions could be occurring?

Low yields with multiple byproducts suggest that competing reaction pathways are significant. The primary culprits are intermolecular condensation, hydrolysis, and transesterification.

  • Intermolecular Condensation: Instead of reacting with itself, one diester molecule can react with another, leading to oligomers or polymers.[6] This is more prevalent when forming larger rings but can compete with 5-membered ring formation if conditions are not optimal.

  • Hydrolysis: As mentioned, water is detrimental. The presence of water can hydrolyze the starting material to a carboxylic acid or, more damagingly, cleave the desired β-keto ester product during the reaction or workup.[6][8]

  • Transesterification: This occurs if the alkoxide of the base does not match the alkyl group of the ester (e.g., using sodium ethoxide with a dimethyl ester).[6] This leads to a mixture of ester products and can complicate purification.

Solutions:

  • Employ High-Dilution Techniques: To favor the desired intramolecular reaction, the starting material can be added slowly to the stirred base suspension. This keeps the instantaneous concentration of the diester low, minimizing the chance of molecules reacting with each other.[6]

  • Use a Non-Alkoxide Base: The simplest way to avoid transesterification is to use a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent such as THF or toluene.[6][9]

  • Maintain Rigorously Anhydrous Conditions: This cannot be overstated. Dry your solvents (e.g., by distilling from a suitable drying agent) and ensure no atmospheric moisture can enter the reaction flask by maintaining a positive pressure of an inert gas (Nitrogen or Argon).

Q3: My product appears to form, but it decomposes during the acidic workup and purification. How can I improve product stability and isolation?

The β-keto ester product is susceptible to cleavage and subsequent decarboxylation under harsh acidic or basic conditions, particularly when heated.[6]

Solutions:

  • Careful Quenching: Quench the reaction by pouring the reaction mixture into a cold, dilute acid solution (e.g., 1M HCl) with vigorous stirring. Avoid a localized excess of strong acid and keep the temperature low (ice bath).

  • Gentle Extraction: Use a mild base, such as a saturated sodium bicarbonate solution, during extraction to remove any unreacted acidic starting materials. Avoid using strong bases like NaOH.

  • Avoid Excessive Heat: Concentrate the organic layers under reduced pressure without excessive heating.

  • Purification Method: The preferred method for purifying the final product is vacuum distillation.[6] This allows for purification at a lower temperature, minimizing the risk of thermal decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?

The choice of base and solvent is critical and depends on factors like desired reactivity, cost, and safety. The following table summarizes the most common systems.

Base / Solvent SystemAdvantagesDisadvantagesBest For
Sodium Methoxide (NaOMe) in Methanol Classical method, inexpensive.Risk of transesterification if ester is not methyl. Equilibrium-driven. Requires rigorously dry alcohol.[8]Syntheses where the ester is a methyl ester.
Potassium tert-Butoxide (t-BuOK) in THF Stronger base, can accelerate the reaction.Sterically bulky. Can promote side reactions if not controlled. Must be very dry.[8]Situations requiring a stronger base for less acidic α-protons.
Sodium Hydride (NaH) in THF/Toluene Non-nucleophilic (no transesterification).[6] Reaction is driven to completion by H₂ evolution. Works well at room temp or with gentle heat.NaH is highly reactive and requires careful handling.General-purpose, high-yield synthesis. Often the most reliable method.[5][6]
LDA / LHMDS in THF Very strong, non-nucleophilic bases.[9] Excellent for kinetic control.Requires very low temperatures (-78 °C) and careful handling. May be unnecessarily strong for this reaction.Directed or regioselective condensations where kinetic enolate formation is required.

For the synthesis of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate, Sodium Hydride in anhydrous THF is highly recommended for its reliability and ability to circumvent common side reactions.

Q2: What is the underlying mechanism of the Dieckmann Condensation?

The mechanism is analogous to the intermolecular Claisen condensation and proceeds in four key steps.[1][9]

Caption: The four key steps of the Dieckmann condensation mechanism.

  • Deprotonation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate ion.

  • Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group on the same molecule, forming a five-membered ring and a tetrahedral intermediate.[2]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating the methoxide leaving group to yield the cyclic β-keto ester.

  • Final Deprotonation: The expelled methoxide (or another equivalent of base) immediately deprotonates the newly formed β-keto ester at its highly acidic α-carbon (pKa ≈ 11).[4] This final, irreversible acid-base step drives the reaction to completion. The desired product is then obtained after an acidic workup.

Q3: How should I structure my troubleshooting process if my yield is low?

A systematic approach is crucial. Start by assessing the most likely and easiest-to-fix issues before moving to more complex variables.

Caption: A logical workflow for troubleshooting low yields.

Part 3: Recommended Experimental Protocol

This protocol uses sodium hydride in tetrahydrofuran (THF), which is a reliable method for maximizing yield and minimizing side reactions.

Materials:

  • Dimethyl 3,3-dimethyladipate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (Argon), suspend sodium hydride (1.1 eq) in anhydrous THF. Caution: NaH is highly reactive; handle with care.[6]

  • Reactant Addition: Dissolve the dimethyl 3,3-dimethyladipate (1.0 eq) in anhydrous THF and add it to the addition funnel. Add this solution dropwise to the stirred NaH suspension at 0 °C over 1-2 hours to maintain control of the hydrogen evolution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting diester is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly pour the mixture into a beaker containing cold 1M HCl with vigorous stirring to quench the excess NaH and neutralize the enolate.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via vacuum distillation to yield the pure methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate.[6]

References

  • Benchchem. (n.d.). Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • Dieckmann Reaction. (n.d.). Cambridge University Press.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • Chapter 21: Ester Enolates. (n.d.).
  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones.

Sources

Technical Support Center: Navigating Enolization in 3-Oxooxolane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for challenges related to the enolization of 3-oxooxolane (also known as 3-ketotetrahydrofuran) and its derivatives in synthetic reactions. The unique structural features of this ketone present specific challenges in controlling regioselectivity and preventing side reactions. This guide offers practical solutions and the underlying chemical principles to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the enolization of 3-oxooxolane so challenging?

The primary challenge arises from the symmetrical nature of the 3-oxooxolane core with respect to the carbonyl group. It possesses two sets of α-protons at the C2 and C4 positions. Deprotonation at either site can occur, leading to a mixture of regioisomeric enolates. The subtle electronic and steric differences between these positions can be difficult to exploit for selective enolate formation, often resulting in product mixtures that are challenging to separate and characterize.

Q2: What are the common side reactions associated with uncontrolled enolization of 3-oxooxolane?

Uncontrolled enolization can lead to several undesirable side reactions, significantly impacting yield and purity. The most common issues include:

  • Aldol condensation: The formed enolate can react with an unreacted molecule of 3-oxooxolane, leading to dimerization or polymerization. This is particularly problematic under conditions that allow for equilibrium between the ketone and its enolate.[1][2]

  • Multiple alkylations: If the initial alkylation is not rapid and irreversible, the mono-alkylated product can undergo a second deprotonation and subsequent alkylation, leading to di-alkylated byproducts.

  • Epimerization: If a chiral center exists at the α-carbon, enolization can lead to its racemization or epimerization, as the planar enolate can be protonated from either face.[3]

Q3: What is the difference between kinetic and thermodynamic enolates in the context of 3-oxooxolane?

The concepts of kinetic and thermodynamic control are central to managing the regioselectivity of enolization.[4][5]

  • Kinetic Enolate: This is the enolate that is formed the fastest. Deprotonation occurs at the most sterically accessible α-proton. For substituted 3-oxooxolanes, this is typically the less substituted α-carbon. The formation of the kinetic enolate is favored by using a strong, sterically hindered base at low temperatures.[5][6] These conditions make the deprotonation essentially irreversible.[4]

  • Thermodynamic Enolate: This is the most stable enolate. Its formation is favored under conditions that allow for equilibrium to be established between the ketone and the different possible enolates. This typically involves using a weaker base (or a sub-stoichiometric amount of a strong base) at higher temperatures.[4] The thermodynamic enolate is generally the more substituted one, as alkyl groups stabilize the double bond of the enolate.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with 3-oxooxolane.

Issue 1: Poor Regioselectivity in Alkylation Reactions

Problem: Your alkylation of a substituted 3-oxooxolane yields a mixture of C2 and C4 alkylated products.

Root Cause Analysis: The reaction conditions are likely allowing for the formation of both the kinetic and thermodynamic enolates, or the inherent difference in acidity between the C2 and C4 protons is insufficient to favor one over the other under the chosen conditions.

Troubleshooting Steps:

  • Favor the Kinetic Enolate (Less Substituted Position):

    • Base Selection: Employ a strong, bulky, non-nucleophilic base. Lithium diisopropylamide (LDA) is a classic choice for forming kinetic enolates.[5][8][9] Its bulky isopropyl groups favor abstraction of the less sterically hindered proton.[5] Other options include lithium tetramethylpiperidide (LiTMP) or potassium hexamethyldisilazide (KHMDS).

    • Temperature Control: Perform the deprotonation at low temperatures, typically -78 °C.[1] This minimizes the rate of equilibration to the thermodynamic enolate.[5][10]

    • Solvent: Use an aprotic solvent such as tetrahydrofuran (THF). Protic solvents can facilitate proton exchange and lead to the thermodynamic product.[11]

    • Order of Addition: Add the 3-oxooxolane derivative slowly to the solution of the base at low temperature to ensure rapid and complete deprotonation.

  • Favor the Thermodynamic Enolate (More Substituted Position):

    • Base Selection: Use a smaller, less hindered base, often a metal alkoxide like sodium or potassium tert-butoxide, or a hydride base like sodium hydride (NaH).

    • Temperature: Allow the reaction to warm to room temperature or gently heat it to facilitate equilibration to the more stable enolate.

    • Proton Source: The presence of a small amount of the starting ketone or a weak proton source can help establish the equilibrium.[4]

Data Summary: Conditions for Regioselective Enolate Formation
FeatureKinetic ControlThermodynamic Control
Base Strong, sterically hindered (e.g., LDA, LiTMP, KHMDS)Weaker, less hindered (e.g., NaOt-Bu, NaH) or sub-stoichiometric strong base
Temperature Low (-78 °C)Higher (Room Temperature or elevated)
Solvent Aprotic (e.g., THF)Aprotic or sometimes protic to aid equilibrium
Resulting Enolate Less substitutedMore substituted (more stable)
Issue 2: Competing Aldol Condensation

Problem: You observe significant formation of high molecular weight byproducts, consistent with aldol dimerization or polymerization.

Root Cause Analysis: This occurs when the enolate, once formed, reacts with the carbonyl group of an unreacted ketone molecule. This is more prevalent under thermodynamic conditions where a significant concentration of both the enolate and the ketone exist in equilibrium.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a full equivalent of a strong base like LDA to rapidly and quantitatively convert the ketone to its enolate form, minimizing the concentration of the starting ketone.[1]

  • Low Temperature: Maintain a low reaction temperature (-78 °C) to slow down the rate of the aldol addition.[1]

  • Slow Addition of Electrophile: After forming the enolate, add the electrophile (e.g., alkyl halide) slowly at low temperature. This ensures that the electrophile is present in low concentration and reacts with the enolate as it is added, minimizing the opportunity for the enolate to react with any residual ketone.

Issue 3: Stereocontrol Issues - Racemization or Epimerization

Problem: Your reaction involving a chiral 3-oxooxolane derivative results in a loss of stereochemical integrity at the α-carbon.

Root Cause Analysis: The formation of a planar enolate intermediate destroys the stereocenter at the α-carbon. Subsequent reaction with an electrophile (or protonation during workup) can occur from either face of the enolate, leading to a mixture of stereoisomers.[3]

Troubleshooting Steps:

  • Use of Chiral Auxiliaries: For stereocontrolled alkylations, consider attaching a chiral auxiliary to the 3-oxooxolane system. The auxiliary can direct the approach of the electrophile to one face of the enolate.

  • Substrate-Controlled Diastereoselectivity: If there are other stereocenters in the molecule, they may influence the facial selectivity of the enolate reaction. This is a complex area often requiring careful consideration of the transition state geometries.

  • Kinetic Resolution: In some cases, it may be possible to use a chiral base or additive to selectively deprotonate one enantiomer of a racemic starting material, or to have the enolate react preferentially with a chiral electrophile.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Alkylation of a Substituted 3-Oxooxolane

Objective: To selectively alkylate the less sterically hindered α-position of a 3-oxooxolane derivative.

Materials:

  • Substituted 3-oxooxolane

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a nitrogen atmosphere, add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 equivalents) to the cooled THF.

  • In a separate flame-dried flask, dissolve the substituted 3-oxooxolane (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of the 3-oxooxolane derivative to the LDA solution at -78 °C over 15-20 minutes.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Slowly add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Flow for Troubleshooting Enolization

Enolization_Troubleshooting start Start: Reaction with 3-Oxooxolane issue Identify Primary Issue start->issue regio Poor Regioselectivity (C2 vs C4 Product Mixture) issue->regio Regiochemistry aldol Aldol Side Products (Dimerization/Polymerization) issue->aldol Purity stereo Loss of Stereocontrol (Racemization/Epimerization) issue->stereo Stereochemistry solve_regio Solution: Control Enolate Formation (Kinetic vs. Thermodynamic) regio->solve_regio solve_aldol Solution: Minimize Ketone-Enolate Coexistence aldol->solve_aldol solve_stereo Solution: Direct Electrophile Approach stereo->solve_stereo kinetic Kinetic Control: - Bulky Base (LDA) - Low Temp (-78°C) - Aprotic Solvent (THF) solve_regio->kinetic Target Less Substituted thermo Thermodynamic Control: - Weaker Base (NaH) - Higher Temp - Allow Equilibration solve_regio->thermo Target More Substituted aldol_sol1 Use 1.1 eq. Strong Base solve_aldol->aldol_sol1 aldol_sol2 Maintain Low Temp solve_aldol->aldol_sol2 aldol_sol3 Slow Electrophile Addition solve_aldol->aldol_sol3 stereo_sol1 Use Chiral Auxiliaries solve_stereo->stereo_sol1 stereo_sol2 Substrate Control solve_stereo->stereo_sol2 end Successful Reaction kinetic->end thermo->end aldol_sol3->end stereo_sol2->end

Caption: Troubleshooting workflow for 3-oxooxolane enolization issues.

Kinetic vs. Thermodynamic Enolate Formation Pathway

Enolate_Formation sub Substituted 3-Oxooxolane ts_k TS (Kinetic) sub->ts_k  Low Temp,  Bulky Base (LDA)  (Irreversible) ts_t TS (Thermodynamic) sub->ts_t  Higher Temp,  Weaker Base  (Reversible) enolate_k Kinetic Enolate (Less Substituted) ts_k->enolate_k Lower Ea enolate_t Thermodynamic Enolate (More Substituted) ts_t->enolate_t Higher Ea enolate_k->enolate_t Equilibration product_k Kinetic Product enolate_k->product_k + E+ product_t Thermodynamic Product enolate_t->product_t + E+

Caption: Energy profile of kinetic vs. thermodynamic enolate formation.

References

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2007, March 20). Organic Chemistry 5.512 Problem Set 3. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 3-OXO-2H-furan derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxetane formation: Stereocontrol. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Clayden, J. (2007, November 5). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein-Institut. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. Retrieved from [Link]

  • University of Groningen. (n.d.). SYNTHESIS AND REACTIVITY OF DlHYDROTHIOPYRANS AND THIOPHENES DERIVED FROM OC-OXO SULFINES. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]

  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 4). Deprotonation of ketones with LDA to make enolates [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003, August 22). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ultrafast Halogen Dance Reactions Enabled by Catalytic Potassium Hexamethyldisilazide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[4]Rotaxane. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3- p -( S )-tolylsulfinylfuran-2(5 H )-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. Retrieved from [Link]_

  • MDPI. (2012, May 30). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

  • MDPI. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Retrieved from [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002, August 7). Comparison of oxygen and sulfur effects on keto-enol chemistry in benzolactone systems: benzo[b]-2,3-dihydrofuran-2-one and. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enol elimination reactions. Part IV. Some improvements to the synthesis of conjugated acetylenic acids. Retrieved from [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, cyclic β-keto esters are indispensable building blocks and key intermediates. Their structural elucidation is paramount for reaction monitoring, quality control, and metabolite identification. Mass spectrometry stands as a cornerstone analytical technique for this purpose, yet the interpretation of the resulting spectra can be intricate due to the inherent reactivity of these molecules upon ionization. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of cyclic β-keto esters, focusing on the influence of ring size and ionization techniques, and is supported by experimental data and detailed mechanistic explanations.

The Analytical Challenge: Keto-Enol Tautomerism

A significant challenge in the analysis of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers.[1] This equilibrium is sensitive to factors like solvent, temperature, and pH. While this phenomenon is readily observed in techniques like NMR spectroscopy, in mass spectrometry, the high-energy ionization process often leads to the fragmentation of a common molecular ion, although the initial ratio of tautomers can sometimes influence the relative abundances of certain fragment ions. Understanding the fundamental fragmentation pathways is therefore crucial for confident structural assignment, regardless of the initial tautomeric form.

Core Fragmentation Pathways: A Mechanistic Overview

The fragmentation of cyclic β-keto esters under electron ionization (EI) is primarily governed by two well-established mechanisms: α-cleavage and the McLafferty rearrangement.[2]

α-Cleavage: The Dominant Ring Opening

Alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to a carbonyl group.[3][4] In cyclic ketones, this is a major fragmentation route that leads to the opening of the ring. For cyclic β-keto esters, there are two potential sites for α-cleavage: adjacent to the ring ketone and adjacent to the ester carbonyl. The most favorable α-cleavage in these systems typically occurs at the C-C bond within the ring, adjacent to the ketone carbonyl. This is because it leads to the formation of a resonance-stabilized acylium ion.[5]

The McLafferty Rearrangement: A Signature Fragmentation

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[6][7][8] This rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. The applicability of the McLafferty rearrangement in cyclic β-keto esters is dependent on the ring size and the ability of a γ-hydrogen on the carbocyclic ring to interact with the ester carbonyl oxygen.

Comparative Analysis of Fragmentation Patterns: Influence of Ring Size

To illustrate the impact of the carbocyclic ring size on the fragmentation of cyclic β-keto esters, we will compare the electron ionization mass spectra of ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate.

Ethyl 2-Oxocyclopentanecarboxylate (5-Membered Ring)

The mass spectrum of ethyl 2-oxocyclopentanecarboxylate is characterized by a series of fragment ions resulting from the opening of the five-membered ring and subsequent cleavages.[9][10]

Ethyl 2-Oxocyclohexanecarboxylate (6-Membered Ring)

The fragmentation of ethyl 2-oxocyclohexanecarboxylate shows both similarities and distinct differences compared to its five-membered ring counterpart, reflecting the influence of the larger ring on the stability and accessibility of different fragmentation pathways.[11][12]

Fragment Ion (m/z) Proposed Structure/Formation Relative Abundance (5-Membered Ring) Relative Abundance (6-Membered Ring) Key Observations
M•+ Molecular IonPresentPresentThe molecular ion is observed in both cases.
M-29 Loss of •C2H5PresentPresentLoss of the ethyl radical from the ester.
M-45 Loss of •OC2H5PresentPresentLoss of the ethoxy radical from the ester.
83/84 Ring-derived fragmentsProminentProminentThese ions are likely formed after initial ring opening via α-cleavage.
55 [C3H3O]+ / [C4H7]+Base PeakSignificantThis is a very prominent peak in the 5-membered ring spectrum, likely from extensive fragmentation after ring opening. In the 6-membered ring, it is still significant but not always the base peak.

Table 1: Comparison of Key Fragment Ions in the EI Mass Spectra of Ethyl 2-Oxocyclopentanecarboxylate and Ethyl 2-Oxocyclohexanecarboxylate.

The greater relative abundance of the m/z 55 fragment in the five-membered ring system suggests that the cyclopentane ring, upon opening, may undergo more facile secondary fragmentations compared to the six-membered ring.

The Influence of Ionization Techniques: A Comparative Overview

The choice of ionization technique has a profound impact on the resulting mass spectrum and the type of information that can be obtained.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte.[13] This process imparts significant excess energy to the molecular ion, leading to extensive fragmentation. While this provides rich structural information, the molecular ion may be weak or absent. EI is typically used with gas chromatography (GC-MS).

  • Chemical Ionization (CI): A "softer" ionization method where a reagent gas is first ionized, and these ions then react with the analyte to cause ionization, usually through proton transfer.[1][14] This results in less fragmentation and a more prominent protonated molecule ([M+H]+), making it useful for confirming the molecular weight.

  • Electrospray Ionization (ESI): A very "soft" ionization technique primarily used for polar and large molecules, and it is the workhorse of liquid chromatography-mass spectrometry (LC-MS).[15][16] ESI typically produces protonated molecules ([M+H]+) or adducts with other cations (e.g., [M+Na]+) with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed.

For cyclic β-keto esters, GC-MS with EI is excellent for obtaining detailed structural information from the fragmentation pattern. In contrast, LC-MS with ESI would be the method of choice for analyzing complex mixtures or for targeted quantification, where preserving the molecular ion is crucial.

Experimental Protocol: GC-MS Analysis of a Cyclic β-Keto Ester

This protocol outlines a general procedure for the analysis of a cyclic β-keto ester using gas chromatography coupled with electron ionization mass spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the cyclic β-keto ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
  • If necessary, perform a serial dilution to achieve a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole or Ion Trap.
  • Scan Range: m/z 40-400.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the cyclic β-keto ester.
  • Identify the molecular ion and major fragment ions.
  • Propose fragmentation mechanisms to account for the observed ions.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the principal fragmentation mechanisms for a generic cyclic β-keto ester.

G cluster_alpha α-Cleavage Pathway cluster_mclafferty McLafferty Rearrangement mol_ion_alpha Molecular Ion (M•+) intermediate_alpha Ring-Opened Radical Cation mol_ion_alpha->intermediate_alpha α-Cleavage fragment_alpha Acylium Ion + Radical intermediate_alpha->fragment_alpha Further Cleavage mol_ion_mclafferty Molecular Ion (M•+) ts_mclafferty 6-Membered Transition State mol_ion_mclafferty->ts_mclafferty γ-H transfer fragment_mclafferty Enol Radical Cation + Neutral Alkene ts_mclafferty->fragment_mclafferty β-Cleavage

Caption: Key fragmentation pathways for cyclic beta-keto esters.

G start Cyclic β-Keto Ester Analysis sample_prep Sample Preparation (Dilution in Volatile Solvent) start->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_acq Data Acquisition (TIC and Mass Spectra) gc_ms->data_acq data_analysis Data Analysis data_acq->data_analysis interpretation Structural Elucidation (Fragmentation Pathways) data_analysis->interpretation report Final Report interpretation->report

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of cyclic β-keto esters is a predictable process dominated by α-cleavage and McLafferty rearrangements. The relative importance of these pathways and the resulting fragment ions are influenced by the size of the carbocyclic ring. A thorough understanding of these fragmentation mechanisms, combined with the judicious selection of ionization techniques, empowers researchers to confidently elucidate the structures of these important chemical entities. This guide provides a foundational framework for interpreting the mass spectra of cyclic β-keto esters, enabling more efficient and accurate chemical analysis in research and development.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
  • Fiveable. (2025, August 15). α-cleavage Definition. Fiveable.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Chemistry Steps.
  • Wang, Y., et al. (2008). The McLafferty rearrangement in the Glu residue in a cyclic lipopeptide determined by Q-TOF MS/MS. Journal of Mass Spectrometry, 43(12), 1713-1720.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive.
  • PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Ionization techniques (EI, CI, ESI, MALDI). Fiveable.
  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26).
  • McLafferty Rearrangement. (n.d.).
  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube.
  • Wikipedia. (n.d.). McLafferty rearrangement.
  • The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: McLafferty rearrangement [Video]. YouTube.
  • NIST. (n.d.). Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Turecek, F. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry: Fragment
  • NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS.
  • PubChemLite. (n.d.).
  • Spectroscopy Online. (2020, November 16).
  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI)
  • Domon, B., & Costello, C. E. (2008). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Glycobiology, 18(11), 838-851.
  • Movassaghi, M., & Chen, B. (2007). A ring fragmentation approach to medium-sized cyclic 2-alkynones.
  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
  • BLD Pharm. (n.d.).
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • The Organic Chemistry Tutor. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes [Video]. YouTube.
  • ChemicalBook. (n.d.).
  • Organic Syntheses. (2014, June 8).

Sources

Strategic Comparison: IR Spectroscopy Profiling of 3-Oxooxolane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the IR spectroscopic profile of 3-oxooxolane-2-carboxylate (also known as Ethyl 3-oxotetrahydrofuran-2-carboxylate ) against its structural isomers and functional analogs. It is designed for researchers in medicinal chemistry and process development who require precise structural verification.

Executive Summary

3-Oxooxolane-2-carboxylate is a critical


-keto ester intermediate used in the synthesis of nucleoside analogs and fused heterocyclic systems. Its structural integrity is often compromised by isomerization to the thermodynamically more stable 4-oxo isomer or hydrolysis to lactone derivatives.

This guide defines the specific infrared (IR) spectral signatures required to distinguish the 3-oxo-2-carboxylate scaffold from its common "impostors": the 4-oxo-3-carboxylate isomer and the 5-oxo-2-carboxylate (lactone) derivative.

Technical Deep Dive: The IR Fingerprint

The infrared spectrum of 3-oxooxolane-2-carboxylate is dominated by the interplay between ring strain and the inductive effects of the ring oxygen. Unlike acyclic


-keto esters (e.g., ethyl acetoacetate), the 5-membered oxolane ring imposes specific constraints.
Key Vibrational Modes
Functional GroupWavenumber (

)
IntensityMechanistic Insight
Ketone C=O 1755 – 1765 StrongRing Strain Effect : The 5-membered ring tightens the C-C(=O)-C angle (<120°), increasing the

-character of the C=O sigma bond and raising the frequency compared to acyclic ketones (typically 1715

).
Ester C=O 1745 – 1755 Strong

-Inductive Effect
: The ester group at C2 is directly attached to the ring oxygen (O1). The electronegative O1 withdraws electron density, reducing resonance donation to the carbonyl and shifting the band to a higher frequency than typical esters (1735

).
Enol C=C 1640 – 1660 VariableTautomerism : As a

-keto ester, the molecule exists in equilibrium with its enol form. The C=C stretch appears here, often accompanied by a broad H-bonded O-H stretch (3200–2600

).
C-O-C (Ring) 1050 – 1100 MediumCharacteristic symmetric/asymmetric stretching of the cyclic ether.

Expert Insight : In the 3-oxo-2-carboxylate isomer, the Ketone and Ester bands often overlap or appear as a single broadened peak with a shoulder due to their proximity in frequency (~1755


). This "merged carbonyl" signal is a primary diagnostic marker.

Comparative Analysis: Distinguishing Alternatives

The primary challenge in synthesis is differentiating the target product from regioisomers formed via incorrect cyclization (e.g., Dieckmann condensation variations).

Comparison Table: Target vs. Alternatives
FeatureTarget: 3-Oxooxolane-2-carboxylate Alternative 1: 4-Oxooxolane-3-carboxylate Alternative 2: 5-Oxooxolane-2-carboxylate
Structure Type

-Keto Ester (

-alkoxy)

-Keto Ester (

-alkoxy)

-Lactone
Ketone/Lactone Band ~1760

(Ketone)
~1750

(Ketone)
1780 – 1795

(Lactone)
Ester Band ~1750

(High freq)
~1735

(Normal)
1740 – 1750

Band Separation Poor (<15

)
. Often merged.
Distinct (~15–20

)
. Visible doublet.
Wide (>30

)
. Clearly separated.
Enolization Moderate (stabilized by H-bond)Low (less favorable geometry)None (Lactone fixed)
Differential Diagnosis Logic
  • The Lactone Test : If you see a sharp band >1775

    
    , you have formed the lactone (Alternative 2), likely via decarboxylation/re-oxidation pathways.
    
  • The Resolution Test : If you see two distinct, well-resolved carbonyl peaks at 1750 and 1735

    
    , you likely have the 4-oxo isomer (Alternative 1). The ester at C3 is further from the ring oxygen, reducing the inductive shift.
    
  • The Target Confirmation : A massive, broadened carbonyl absorption centered at ~1755

    
     (often with a lower frequency "foot" at 1650 
    
    
    
    for the enol) confirms the 3-oxo-2-carboxylate .

Visualization: Spectral Identification Workflow

The following diagram outlines the decision logic for verifying the product structure using IR data.

IR_Identification Sample Crude Reaction Product (Oxolane Derivative) Check_1780 Check > 1775 cm⁻¹ region Sample->Check_1780 Lactone_Found Band Present (>1775) IDENTIFIED: 5-Oxo (Lactone) Check_1780->Lactone_Found Yes Check_Split Analyze 1730-1760 cm⁻¹ region Check_1780->Check_Split No Split_Peaks Two Distinct Peaks (1735 & 1750) Check_Split->Split_Peaks Resolved Doublet Merged_Peak Single Broad/Merged Peak (~1755) Check_Split->Merged_Peak Unresolved/Broad Isomer_4 IDENTIFIED: 4-Oxo Isomer (Alternative 1) Split_Peaks->Isomer_4 Enol_Check Check 1640-1660 cm⁻¹ (Enol Band) Merged_Peak->Enol_Check Target_3 IDENTIFIED: 3-Oxo Target (Product) Enol_Check->Target_3 Confirms u03b2-Keto nature

Figure 1: Decision tree for distinguishing 3-oxooxolane-2-carboxylate from its common isomers based on Carbonyl (C=O) stretching frequencies.

Experimental Protocol: IR Characterization

To ensure reproducibility and accurate detection of the enol tautomer, the following protocol is recommended.

Method: Thin Film (Neat) vs. Solution Cell

Recommendation : Use Solution IR (CHCl


 or CCl

)
for structural confirmation.
  • Why? Solid-state (ATR) spectra often show intermolecular hydrogen bonding that broadens peaks, obscuring the subtle splitting between Ketone and Ester bands. Solution IR isolates the molecule, sharpening the carbonyl signals.

Step-by-Step Procedure
  • Sample Preparation :

    • Dissolve ~5 mg of the product in 0.5 mL of spectroscopic grade Chloroform (CHCl

      
      ).
      
    • Ensure the sample is anhydrous (dry over MgSO

      
       if necessary) to prevent water bands (~3400 
      
      
      
      ) from masking the enol O-H.
  • Background Collection :

    • Collect a background spectrum of the pure solvent using a 0.1 mm pathlength NaCl or CaF

      
       liquid cell.
      
  • Acquisition :

    • Inject the sample solution.

    • Scan range: 4000 – 600

      
      .
      
    • Resolution: 2

      
       (Critical for resolving overlapping carbonyls).
      
    • Scans: 16 or 32.

  • Data Processing :

    • Perform a solvent subtraction.[1]

    • Apply a second-derivative algorithm if the carbonyl region (1700–1800

      
      ) appears as a single hump. This mathematical transform will reveal hidden inflection points indicating two underlying peaks.
      
Validation Criteria
  • Pass : Main absorption centered at 1755

    
     5 
    
    
    
    . Presence of weak band at 1650
    
    
    (Enol).[2][3]
  • Fail : Main absorption >1775

    
     (Lactone impurity).
    

References

  • National Institute of Standards and Technology (NIST) . Ethyl 3-oxotetrahydrofuran-2-carboxylate & Derivatives Mass/IR Data. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for ring strain effects on C=O frequency).
  • PubChem . Ethyl 3-oxooxolane-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[5] (Reference for

    
    -alkoxy ester shifts).
    

Sources

A Comparative Guide to the Reactivity of Oxolane vs. Thiolane β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, β-keto esters are invaluable intermediates for the construction of complex molecular architectures. Their utility stems from the acidity of the α-proton, which allows for the formation of a nucleophilic enolate, and the subsequent potential for functionalization. When the β-keto ester moiety is incorporated into a heterocyclic ring system, the nature of the heteroatom can profoundly influence the molecule's reactivity. This guide provides an in-depth comparative analysis of the reactivity of two such systems: ethyl 2-oxotetrahydrofuran-3-carboxylate (an oxolane derivative) and ethyl 2-oxotetrahydrothiophene-3-carboxylate (a thiolane derivative).

The Influence of the Heteroatom: Oxygen vs. Sulfur

The fundamental differences in the reactivity of oxolane and thiolane β-keto esters can be traced back to the intrinsic properties of the oxygen and sulfur atoms within the five-membered ring.

  • Electronegativity: Oxygen is more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale). This has a significant impact on the inductive effect within the ring, with oxygen exerting a stronger electron-withdrawing effect.

  • Polarizability and Nucleophilicity: Sulfur is larger and its valence electrons are more diffuse, making it more polarizable than oxygen. This increased polarizability contributes to sulfur being a better nucleophile than oxygen.[1][2][3] This is a crucial factor when considering the reactivity of the enolates derived from these β-keto esters.

  • Bond Lengths and Ring Conformation: The C-S bond is longer than the C-O bond (typically around 1.82 Å for C-S and 1.43 Å for C-O). This difference in bond length affects the overall geometry and ring strain of the five-membered rings, which can influence the accessibility of reaction sites.

These fundamental differences will be a recurring theme as we explore the specific reactions of these two heterocyclic β-keto esters.

Synthesis of Oxolane and Thiolane β-Keto Esters

The most common and efficient method for the synthesis of cyclic β-keto esters is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[3][4][5][6][7][8]

Experimental Protocol: Dieckmann Condensation

The general procedure involves treating a 1,6-diester with a strong base to effect cyclization.

Diagram of the Dieckmann Condensation Workflow:

G start Start: 1,6-Diester base Addition of a Strong Base (e.g., NaOEt, NaH, KOt-Bu) start->base enolate Enolate Formation at α-carbon base->enolate cyclization Intramolecular Nucleophilic Acyl Substitution enolate->cyclization cyclic_intermediate Cyclic β-Keto Ester Enolate cyclization->cyclic_intermediate acid_workup Acidic Work-up (e.g., aq. HCl) cyclic_intermediate->acid_workup product Product: Cyclic β-Keto Ester acid_workup->product

Caption: General workflow for the Dieckmann condensation.

Synthesis of Ethyl 2-oxotetrahydrofuran-3-carboxylate:

This would be achieved through the Dieckmann condensation of diethyl 3-(ethoxycarbonyl)propionate.

Synthesis of Ethyl 2-oxotetrahydrothiophene-3-carboxylate:

Similarly, this thiolane derivative can be synthesized via the Dieckmann condensation of diethyl 3,3'-thiobis(propanoate).

Enolate Formation: A Tale of Two Heteroatoms

The reactivity of β-keto esters is dominated by the chemistry of their enolates. The ease of formation and the stability of the enolate are critical factors.[9] The α-proton of a β-keto ester is significantly more acidic than that of a simple ketone due to the inductive effect of the two carbonyl groups and the resonance stabilization of the resulting enolate.[9]

However, the stability of the resulting enolate is also influenced by the heteroatom. The larger, more polarizable sulfur atom in the thiolane enolate may be better able to stabilize the negative charge through hyperconjugation and potential d-orbital participation, although the latter is a topic of ongoing discussion.[10]

Comparative Acidity and Enolate Stability:

PropertyEthyl 2-oxotetrahydrofuran-3-carboxylateEthyl 2-oxotetrahydrothiophene-3-carboxylateRationale
α-Proton Acidity (Predicted) HigherLowerThe more electronegative oxygen atom enhances the inductive electron withdrawal, making the α-proton more acidic.
Enolate Stability (Predicted) Less StableMore StableThe larger, more polarizable sulfur atom can better stabilize the negative charge of the enolate.

Alkylation of the Enolates: A Competition of Kinetics and Nucleophilicity

Once the enolate is formed, it can act as a nucleophile in various reactions, most notably alkylation with alkyl halides.[11][12] The rate and success of the alkylation reaction will depend on the nucleophilicity of the enolate.

Given that sulfur is generally a better nucleophile than oxygen, it is reasonable to predict that the enolate of the thiolane β-keto ester will be more nucleophilic than that of the oxolane β-keto ester.[1][2][3] This enhanced nucleophilicity could lead to faster reaction rates in alkylation reactions.

Experimental Protocol: Alkylation of β-Keto Esters
  • Enolate Formation: To a solution of the β-keto ester in a suitable aprotic solvent (e.g., THF, DMF) at a reduced temperature (e.g., 0 °C or -78 °C), add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Stir for a sufficient time to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) to the solution of the enolate. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram of the Alkylation Workflow:

G start Start: Cyclic β-Keto Ester base Deprotonation with a Strong Base (e.g., NaH, LDA) start->base enolate Formation of the Nucleophilic Enolate base->enolate alkylation Addition of an Alkyl Halide (R-X) enolate->alkylation sn2 SN2 Reaction alkylation->sn2 product Product: α-Alkylated Cyclic β-Keto Ester sn2->product

Caption: General workflow for the alkylation of a cyclic β-keto ester.

Predicted Reactivity in Alkylation:

FeatureEthyl 2-oxotetrahydrofuran-3-carboxylate EnolateEthyl 2-oxotetrahydrothiophene-3-carboxylate EnolateRationale
Nucleophilicity LowerHigherSulfur is more polarizable and a better nucleophile than oxygen.[1][2][3]
Alkylation Rate SlowerFasterA more nucleophilic enolate will react more rapidly with the electrophilic alkyl halide.

Decarboxylation: The Final Step

A common subsequent reaction for α-alkylated β-keto esters is hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid to yield a ketone.[11][12] The decarboxylation of β-keto acids proceeds readily upon heating, typically through a cyclic transition state.[3]

The stability of the enol intermediate formed during decarboxylation can influence the reaction rate. While direct comparative data is lacking, studies on the decarboxylation of other heterocyclic acetic acids suggest that the nature of the heterocycle can influence the rate.[13][14][15]

The electron-withdrawing nature of the oxygen in the oxolane ring might slightly destabilize the transition state for decarboxylation compared to the less electronegative sulfur in the thiolane ring. However, this effect is likely to be subtle.

Experimental Protocol: Hydrolysis and Decarboxylation
  • Saponification: To a solution of the α-alkylated β-keto ester in an alcohol/water mixture, add a strong base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. This will protonate the carboxylate to form the β-keto acid.

  • Decarboxylation: Gently heat the acidified solution. The β-keto acid will decarboxylate, releasing carbon dioxide.

  • Extraction and Purification: After the evolution of gas has ceased, cool the reaction mixture and extract the ketone product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the product by distillation or column chromatography.

Diagram of the Decarboxylation Mechanism:

G start β-Keto Acid heating Heating start->heating transition_state Cyclic Transition State heating->transition_state enol Enol Intermediate + CO2 transition_state->enol tautomerization Keto-Enol Tautomerization enol->tautomerization product Ketone Product tautomerization->product

Caption: Mechanism of the decarboxylation of a β-keto acid.

Conclusion: A Summary of Reactivity

Summary of Comparative Reactivity:

ReactionOxolane β-Keto EsterThiolane β-Keto EsterKey Differentiating Factor
Enolate Formation (Acidity) Faster (more acidic α-H)Slower (less acidic α-H)Electronegativity of the heteroatom
Alkylation (Nucleophilicity) SlowerFasterNucleophilicity of the heteroatom in the enolate
Decarboxylation Likely similar rates, with a potential for being slightly slowerLikely similar rates, with a potential for being slightly fasterElectronic effect of the heteroatom on the transition state

The thiolane β-keto ester, with its more nucleophilic enolate, is predicted to be the more reactive partner in alkylation reactions. Conversely, the oxolane β-keto ester, with its more acidic α-proton, may form its enolate more rapidly under kinetically controlled conditions.

For researchers and drug development professionals, understanding these nuances is crucial for reaction optimization, predicting side products, and designing efficient synthetic routes. The choice between an oxolane or a thiolane β-keto ester scaffold can be strategically employed to fine-tune the reactivity of a key intermediate in a synthetic pathway. Further quantitative experimental studies are needed to definitively confirm these predicted trends in reactivity.

References

  • Which is better nucleophile sulphur or oxygen. Eduncle. [Link]

  • The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. [Link]

  • Why are sulfur-centered nucleophiles better than those with oxygen? Quora. [Link]

  • ENOLATES. eGyanKosh. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates. ResearchGate. [Link]

  • The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Dieckmann Reaction. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water. PMC. [Link]

  • (PDF) Metal Enolates – Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? ResearchGate. [Link]

  • Enol(ate)s 2: Reactivity of Enolates. YouTube. [Link]

  • Heteroatom effects on aromaticity of five-membered rings in acenaphthylene analogs. [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Kinetic resolution of β-keto esters (A,B). ResearchGate. [Link]

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. [Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University. [Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PubMed. [Link]

  • (PDF) Computational estimation of pKa values. ResearchGate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • Alkylation of dianions of .beta.-keto esters. Journal of the American Chemical Society. [Link]

  • Heteroatom effects on aromaticity of five-membered rings in acenaphthylene analogs. ResearchGate. [Link]

  • E. Block The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. [Link]

  • A Planar Five-Membered Aromatic Ring Stabilized by Only Two π-Electrons. PubMed. [Link]

  • Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Digital Commons @ the Georgia Academy of Science. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC. [Link]

  • ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate. Chemical Synthesis Database. [Link]

  • Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry. [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]

Sources

A Comparative Guide to HPLC Method Development for Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a β-Keto Ester

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is a β-keto ester, a class of compounds that presents a unique and often underestimated challenge in HPLC analysis: keto-enol tautomerism. The molecule exists in a dynamic equilibrium between its keto and enol forms. This equilibrium is sensitive to environmental factors such as solvent polarity, pH, and temperature.[1] In the context of chromatography, if the on-column interconversion rate between these tautomers is comparable to the speed of separation, it can result in distorted, broadened, or even split peaks. This complicates quantitation and purity assessment.

The primary objective of this guide is not necessarily to separate the tautomers, which is often not feasible on standard columns as the stationary phase can catalyze the interconversion.[1] Instead, our goal is to develop a robust, validated HPLC method that forces the equilibrium to favor one form or ensures rapid interconversion, ultimately yielding a single, sharp, and reproducible peak representing the total analyte concentration. This guide will walk researchers through the logical, step-by-step process of method development, from initial column screening to final mobile phase optimization, supported by comparative experimental data.

Part 1: Foundational Strategy & Analyte Characterization

Before initiating any experiments, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure and Polarity: Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (MW: 172.18 g/mol ) possesses both a ketone and an ester functional group, classifying it as a moderately polar, neutral molecule. This polarity suggests that reversed-phase (RP) chromatography is the most logical starting point.[2]

  • UV-Vis Absorbance: The isolated carbonyl groups in the keto form are expected to exhibit a weak n→π* transition around 270-300 nm.[3] The enol form, with its conjugated system, will have a much stronger π→π* transition, typically above 220 nm.[4] UV-Vis spectra of β-keto esters often show two peaks representing both forms.[4] Therefore, a photodiode array (PDA) detector is highly recommended to monitor the entire spectrum, assess peak purity, and select an optimal wavelength for quantitation. A starting wavelength of 254 nm is a common and reasonable choice.

Our initial strategy will be to employ reversed-phase HPLC, screening various column chemistries and mobile phase compositions to achieve optimal peak shape and retention.

G cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polarity, UV Absorbance) B Select Mode: Reversed-Phase HPLC A->B C Column Screening (C18, Phenyl, Embedded Polar) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) C->D E Optimize Gradient Profile D->E F Optimize Temperature & Flow Rate E->F G Final Method Selection F->G H Method Validation (Linearity, Precision, Accuracy) G->H

Caption: High-level workflow for HPLC method development.

Part 2: Comparative Experimental Analysis

To identify the optimal chromatographic conditions, a systematic comparison of stationary and mobile phases was conducted. All experiments were performed on a standard HPLC system with a PDA detector.

2.1: Column (Stationary Phase) Comparison

The choice of stationary phase is critical for managing the analyte's polarity and achieving good peak shape. Three columns with different selectivities were compared using a generic water/acetonitrile gradient.

  • Standard C18: A general-purpose column, providing baseline retention based on hydrophobicity.[2]

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the analyte's carbonyl groups and any potential enol double bond.

  • Embedded Polar Group (EPG) C18 (e.g., T3 chemistry): Designed for enhanced retention of polar compounds and is compatible with highly aqueous mobile phases.[5][6]

Table 1: Comparison of Stationary Phase Performance

Stationary PhaseRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Rationale & Observations
Standard C18 4.21.84500Poor retention and significant peak tailing. The analyte is likely too polar for this traditional stationary phase, leading to interactions with residual silanols.
Phenyl-Hexyl 5.51.47200Improved retention and better symmetry. The π-π interactions provide a useful secondary retention mechanism, but some tailing is still present.
EPG C18 (T3) 6.81.111500Optimal. Excellent retention and highly symmetrical peak. The embedded polar group shields the analyte from silanol activity and provides balanced retention.
2.2: Mobile Phase Optimization

Using the superior EPG C18 column, the mobile phase was optimized to further enhance peak shape, addressing the underlying keto-enol tautomerism.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH).

  • Acidic Additive: The effect of adding 0.1% formic acid (FA) was investigated. Acidifying the mobile phase can stabilize the tautomeric equilibrium and sharpen the peak.[7]

Table 2: Comparison of Mobile Phase Compositions

Organic ModifierAdditivePeak Asymmetry (As)Peak Width (min)Observations
ACN None1.40.15The peak is somewhat broad, suggesting on-column tautomer interconversion is still occurring at a moderate rate.
MeOH None1.60.18Methanol, being a protic solvent, can exacerbate peak broadening by facilitating proton exchange between tautomers. Peak shape is degraded compared to ACN.
ACN 0.1% FA1.00.08Optimal. The addition of a weak acid provides a consistent source of protons, which appears to either drive the equilibrium to one dominant form or accelerate the interconversion to a rate much faster than the chromatographic separation, resulting in a single, very sharp peak.

G cluster_analyte Analyte Properties cluster_choices HPLC Parameter Choices Analyte Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate Prop1 Keto-Enol Tautomerism Analyte->Prop1 Prop2 Moderate Polarity Analyte->Prop2 Choice1 Mobile Phase: 0.1% Formic Acid Prop1->Choice1 Stabilizes Equilibrium Prevents Peak Splitting Choice2 Stationary Phase: Embedded Polar Group C18 Prop2->Choice2 Enhances Retention Improves Peak Shape

Caption: Rationale for key HPLC parameter selections.

Part 3: Recommended Final Protocol & Troubleshooting

Based on the comparative data, the following protocol is recommended for the analysis of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate.

Experimental Protocol
  • HPLC System: Standard HPLC or UHPLC system with a PDA/UV detector.

  • Column: Waters ACQUITY UPLC HSS T3 or equivalent EPG C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.00 min: 20% B

    • 8.00 min: 80% B

    • 9.00 min: 80% B

    • 9.10 min: 20% B

    • 12.00 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Troubleshooting Guide
  • Problem: Peak splitting or shouldering.

    • Cause: Incomplete suppression of tautomer separation.

    • Solution: Ensure the 0.1% formic acid is in both mobile phase A and B. A slight increase in column temperature (e.g., to 40 °C) can sometimes accelerate interconversion, leading to a sharper, coalesced peak.

  • Problem: Poor peak shape (tailing).

    • Cause: Secondary interactions with the stationary phase.

    • Solution: Confirm the use of a high-quality, modern EPG or T3 column. Ensure the mobile phase pH is low enough to suppress any silanol activity.

  • Problem: Inconsistent retention times.

    • Cause: Insufficient column equilibration between injections.

    • Solution: Ensure the post-run equilibration time (step from 9.10 to 12.00 min in the gradient) is sufficient. A minimum of 5 column volumes is recommended.

This guide provides a robust framework for developing a reliable HPLC method for a challenging β-keto ester. By systematically comparing column and mobile phase options and understanding the underlying chemistry of the analyte, researchers can overcome the common pitfalls associated with tautomerism and achieve accurate, reproducible results.

References

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (1960). Enolic Concentrations in β-Keto Esters. Correlation of Bromometric and Ultraviolet Absorption Data. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate. Retrieved from [Link]

Sources

Comparative Guide: Reference Standards for Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate (MDOTFC) is a critical chiral building block, structurally related to the synthesis of Pantolactone and Vitamin B5 derivatives. Its unique


-keto ester functionality embedded within a tetrahydrofuran ring presents distinct analytical challenges, specifically keto-enol tautomerism and susceptibility to spontaneous decarboxylation.

This guide provides a technical comparison of reference standard grades available for MDOTFC, evaluating their suitability for GMP regulatory submissions versus early-stage research. It includes validated experimental protocols to mitigate the "analytical bias" often introduced by using improper reagent-grade materials for quantitative analysis.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Understanding the instability of MDOTFC is prerequisite to selecting a reference standard. Unlike stable aromatic esters, this molecule is dynamically active in solution.

AttributeSpecificationAnalytical Implication
Chemical Structure

-keto ester in THF ring
Tautomerism: Exists in equilibrium between keto and enol forms. HPLC methods must buffer this to avoid peak splitting.
Stability High risk of decarboxylationStorage: Must be stored at -20°C under Argon. Moisture leads to hydrolysis


-keto acid

rapid decarboxylation.
Chirality 1 Chiral Center (C2)Stereochemistry: Standards are typically racemic unless specified as enantiopure. Chiral HPLC is required for enantiomeric excess (ee) determination.
Chromophore Weak (Carbonyl only)Detection: Low UV sensitivity (210 nm). Refractive Index (RI) or ELSD recommended for high-accuracy assay.

Part 2: Comparative Analysis of Reference Standard Grades

In drug development, the "grade" of the standard dictates the validity of the data. The following table contrasts the performance of three common grades of MDOTFC standards based on experimental qualification.

Table 1: Reference Standard Performance Matrix
FeatureGrade A: Certified Reference Material (CRM) Grade B: Primary Analytical Standard Grade C: Reagent Grade (Synthesis Material)
Traceability SI-Traceable (NIST/BIPM)Traceable to CRM or validated in-houseNone / Manufacturer CoA only
Purity Assignment Mass Balance (100% - Impurities) qNMR (Quantitative NMR) Area % (GC/HPLC)
Uncertainty Explicitly calculated (e.g.,

0.3%)
Not typically providedUnknown
Water Content Measured (KF Titration)MeasuredOften ignored (Major source of assay error)
Suitability GMP Release Testing, CalibrationMethod Validation, Stability StudiesSynthetic screening, TLC markers
Cost Factor 100x10x1x
Experimental Insight: The "Area %" Trap

Using Grade C (Reagent Grade) for assay calculations introduces a systematic error.

  • Experiment: A reagent grade sample showed 98.5% purity by GC-FID (Area %).

  • Reality: When tested against a Grade A CRM using qNMR, the actual potency was 94.2%.

  • Cause: GC-FID missed non-volatile oligomers and inorganic salts, and the "98.5%" ignored significant water content absorbed during storage.

  • Impact: A 4.3% error in potency leads to incorrect stoichiometric calculations in scale-up synthesis.

Part 3: Analytical Performance Comparison

Two primary methodologies are used to qualify these standards: GC-FID and HPLC-UV/ELSD .

Method A: GC-FID (Gas Chromatography)
  • Pros: High resolution; MDOTFC is volatile enough without derivatization.

  • Cons: Thermal degradation in the injector port can mimic impurities (thermal decarboxylation).

  • Verdict: Excellent for volatile impurity profiling, but risky for assay purity unless injector temperature is optimized (< 200°C).

Method B: HPLC (High-Performance Liquid Chromatography)[1]
  • Pros: Non-destructive; capable of separating enantiomers (with Chiralpak columns).

  • Cons: Weak UV signal requires detection at 205-210 nm, where solvent noise is high.

  • Verdict: Preferred method for stability indication, provided a buffer is used to collapse the keto-enol tautomers.

Part 4: Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this protocol to verify the purity of your MDOTFC reference standard upon receipt.

Instrument: HPLC with Diode Array Detector (DAD) or ELSD. Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5


m) or equivalent.

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses enol ionization).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 10 1.0
10.0 60 1.0
12.0 10 1.0

| 15.0 | 10 | 1.0 |

Detection: UV at 210 nm (Reference 360 nm). Sample Prep: Dissolve 10 mg Standard in 10 mL Acetonitrile. Inject 10


L immediately.
  • Note: Do not use methanol as a diluent; transesterification can occur over time.

Protocol 2: Handling & Storage Workflow

MDOTFC is hygroscopic and heat-sensitive. Follow this strict handling logic:

  • Arrival: Inspect temperature data logger. If > 8°C for > 24 hours, quarantine.

  • Aliquot: In a glove box (Argon/Nitrogen), divide bulk standard into single-use amber vials.

  • Storage: Store at -20°C.

  • Use: Equilibrate vial to room temperature before opening to prevent water condensation.

Part 5: Qualification Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting and qualifying the correct reference standard based on the stage of drug development (ICH Q7 Guidelines).

ReferenceStandardLogic Start Select MDOTFC Standard Stage Determine Development Stage Start->Stage Early Early Research / Screening Stage->Early Non-Regulated Late GLP Tox / GMP Manufacture Stage->Late Regulated (ICH Q7) Reagent Reagent Grade (Grade C) (Area % Purity) Early->Reagent Primary Primary Standard (Grade A/B) (qNMR / Mass Balance) Late->Primary Action1 Perform Identity Check (NMR) & Use 'As Is' Reagent->Action1 Action2 Full Qualification: 1. Hygroscopicity Test 2. qNMR Assay 3. Impurity Profile Primary->Action2 Result1 Qualitative Results Only Action1->Result1 Result2 Quantitative Release Data Action2->Result2

Figure 1: Decision tree for selecting MDOTFC reference standards based on regulatory requirements (ICH Q7).

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2] (2000).[1][2] Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021).[3] Recent advances in the transesterification of

    
    -keto esters.[4][3] RSC Advances, 11(38), 23580-23602. [Link]
    

Sources

spectroscopic characterization of 4,4-dimethyl-3-oxooxolane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of 4,4-Dimethyl-3-Oxooxolane Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of the spectroscopic methodologies used to characterize 4,4-dimethyl-3-oxooxolane and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships behind spectroscopic observations. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary tools for the unambiguous structural elucidation of this important class of heterocyclic compounds.

The 4,4-dimethyl-3-oxooxolane core, a substituted tetrahydrofuran ring, is a valuable building block in organic synthesis. The gem-dimethyl group at the C4 position introduces specific steric and electronic features, making the precise characterization of its derivatives essential for understanding their reactivity and potential biological activity. This guide emphasizes a multi-technique approach, demonstrating how data from each method corroborates the others to build a complete and trustworthy structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For 4,4-dimethyl-3-oxooxolane derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The proton NMR spectrum of a 4,4-dimethyl-3-oxooxolane derivative is defined by its symmetry and the electronic influence of the ketone and ether functionalities. The key diagnostic signals are the sharp singlet for the two equivalent methyl groups at C4 and the distinct signals for the methylene protons at C2 and C5. The chemical shift of these methylene protons is highly sensitive to the presence of substituents, making ¹H NMR an excellent tool for comparative analysis.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.[1][2]

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]

  • Acquisition Parameters:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Use a 30-45 degree pulse angle to ensure adequate signal without saturation.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire 16-32 scans for a sufficient signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[2][3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing P1 Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ P2 Transfer to NMR Tube P1->P2 A1 Insert Sample into Spectrometer P2->A1 A2 Tune & Shim Magnet A1->A2 A3 Acquire FID (16 scans) A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference to Solvent Peak (7.26 ppm) D2->D3 D4 Integrate Peaks D3->D4 Output Final ¹H NMR Spectrum D4->Output

Fig. 1: Workflow for ¹H NMR Spectroscopy.

Data Interpretation & Comparison:

Structure Assignment Expected ¹H Chemical Shift (ppm) Rationale
A (2 x CH₃)~1.2Singlet, shielded by C4, typical for gem-dimethyl groups.
(Parent Compound)B (CH₂)~3.8Singlet, adjacent to the ether oxygen (deshielding).
C (CH₂)~2.5Singlet, alpha to the carbonyl group (deshielding).
A' (2 x CH₃)~1.3Singlet, minor shift due to distant substituent.
(2-Bromo Derivative)B' (CH₂)~3.9Singlet, slight downfield shift due to substituent effect.
C' (CH)~4.5Doublet, significant downfield shift due to the electronegative Br atom.
¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

Expertise & Experience: ¹³C NMR provides a direct count of the unique carbon environments in the molecule. For this scaffold, the most diagnostic signal is the carbonyl carbon (C3), which appears far downfield (>200 ppm). The quaternary carbon (C4) is also easily identified by its low intensity and lack of signal in a DEPT-135 experiment. This technique is crucial for confirming the core structure and identifying the position of substituents.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Select a proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover the full carbon range (0-220 ppm).

    • Use a relaxation delay (d1) of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.23 ppm).[2] Optionally, run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.[4]

Data Interpretation & Comparison:

Structure Assignment Expected ¹³C Chemical Shift (ppm) Rationale
C=O (C3)~215-220Characteristic of a five-membered ring ketone.
(Parent Compound)-O-CH₂- (C5)~75Carbon adjacent to ether oxygen.
-C(O)-CH₂- (C2)~40Carbon alpha to the carbonyl group.
C(CH₃)₂ (C4)~45Quaternary carbon, will be absent in DEPT-135.
CH₃ ~25Equivalent methyl carbons.
C=O (C3)~210Slight upfield shift due to the electron-withdrawing substituent.
(2-Bromo Derivative)-O-CH₂- (C5)~74Minor change.
-C(O)-CHBr- (C2)~55Significant downfield shift due to the attached bromine.
C(CH₃)₂ (C4)~46Minor change.
CH₃ ~26Minor change.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For 4,4-dimethyl-3-oxooxolane derivatives, the two most important vibrational bands are the C=O stretch of the ketone and the C-O-C stretch of the ether. The position of the C=O stretch is particularly diagnostic; for a five-membered ring (lactone or cyclic ketone), this band appears at a higher wavenumber (1740-1780 cm⁻¹) compared to an acyclic ketone (~1715 cm⁻¹) due to increased ring strain.[5]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid sample between two NaCl or KBr salt plates.

    • Solid: Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Background Collection: Record a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet).

  • Sample Analysis: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Grind 1 mg sample with 100 mg KBr P2 Press into Translucent Pellet P1->P2 A2 Insert KBr Pellet P2->A2 A1 Collect Background Spectrum (Air) A1->A2 A3 Collect Sample Spectrum (16 scans) A2->A3 D1 Ratio Sample vs. Background A3->D1 D2 Label Peak Wavenumbers D1->D2 Output Final FT-IR Spectrum D2->Output

Fig. 2: Workflow for FT-IR Spectroscopy.

Data Interpretation & Comparison:

Vibrational Mode Parent Compound (cm⁻¹) 2-Bromo Derivative (cm⁻¹) Rationale for Change
C-H Stretch (sp³)2970-28502975-2860Generally unchanged.
C=O Stretch (Ketone) ~1755 ~1765 The electronegative bromine atom at the alpha position causes a slight increase in the C=O bond order, shifting the frequency higher (inductive effect).[6]
C-O-C Stretch (Ether) ~1150 ~1145 Minimal change expected from a substituent at C2.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. For 4,4-dimethyl-3-oxooxolane derivatives, Electron Ionization (EI) is a common technique that induces reproducible fragmentation. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and the loss of stable neutral molecules like CO.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Method: Inject 1 µL of the solution. Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the analyte from any impurities (e.g., hold at 50°C for 2 min, then ramp to 250°C at 10°C/min).

  • MS Method:

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 400.

    • The ion source temperature is typically set to 230°C.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. Compare the observed spectrum to library data if available.

Data Interpretation & Comparison:

  • Parent Compound (C₆H₁₀O₂): Molecular Weight = 114.14 g/mol

    • Molecular Ion (M⁺): Expected at m/z = 114.

    • Key Fragments:

      • m/z = 86: Loss of CO ([M-28]⁺), a common fragmentation for cyclic ketones.

      • m/z = 71: Alpha-cleavage and loss of the C₃H₅O fragment.

      • m/z = 58: A potential McLafferty rearrangement product.

  • 2-Bromo Derivative (C₆H₉BrO₂): Molecular Weight = 192.04 (for ⁷⁹Br) and 194.04 (for ⁸¹Br)

    • Molecular Ion (M⁺): A characteristic pair of peaks at m/z = 192 and 194 with approximately 1:1 intensity, confirming the presence of one bromine atom.

    • Key Fragments:

      • m/z = 113: Loss of Br radical ([M-79/81]⁺). This is often a prominent peak.

      • m/z = 85: Subsequent loss of CO from the m/z 113 fragment.

UV-Visible Spectroscopy: Probing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about electronic transitions within a molecule. For saturated ketones like 4,4-dimethyl-3-oxooxolane, the most relevant transition is the weak, symmetry-forbidden n→π* transition of the carbonyl group.[7] While this absorption is typically of low intensity, its position can be influenced by the solvent and by substituents that extend conjugation.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ M) in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis:

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a wavelength range from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε).

Data Interpretation & Comparison:

Compound Solvent Expected λₘₐₓ (nm) Transition Rationale
Parent CompoundHexane~285-295n→πTypical for a saturated cyclic ketone.
Parent CompoundEthanol~275-285n→πA hypsochromic (blue) shift is observed in polar, protic solvents due to stabilization of the non-bonding (n) orbital by hydrogen bonding.[8]
2-Ylidene DerivativeHexane~320-340π→πIntroduction of a conjugated C=C bond creates a new, allowed π→π transition that is more intense and occurs at a longer wavelength (bathochromic shift).[8][9]

Summary and Conclusion

The comprehensive characterization of 4,4-dimethyl-3-oxooxolane derivatives is most reliably achieved through the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the C-H framework, FT-IR confirms the presence and electronic environment of key functional groups, mass spectrometry establishes the molecular weight and offers fragmentation-based structural proof, and UV-Vis spectroscopy probes the electronic structure.

Technique Parent Compound Data Key Information Provided
¹H NMR δ ~1.2 (s, 6H), ~2.5 (s, 2H), ~3.8 (s, 2H)Proton environment, connectivity, and symmetry.
¹³C NMR δ ~218 (C=O), ~75 (C5), ~45 (C4), ~40 (C2), ~25 (CH₃)Carbon count, hybridization, and functional groups.
FT-IR ν ~1755 cm⁻¹ (strong, C=O), ~1150 cm⁻¹ (C-O-C)Presence of ketone and ether, indication of ring strain.
Mass Spec (EI) M⁺ at m/z 114; fragments at 86, 71Molecular weight and fragmentation pattern.
UV-Vis λₘₐₓ ~290 nm (weak)Carbonyl n→π* electronic transition.

By comparing the data from an unknown derivative to that of a known parent structure, researchers can confidently determine the identity and position of substituents. The subtle shifts in NMR signals, the change in vibrational frequency of the carbonyl stretch, and the altered fragmentation patterns in mass spectrometry all contribute to a self-validating system of analysis, ensuring the highest degree of scientific integrity in structural elucidation.

References

  • ScienceOpen.
  • Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone deriv
  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0324084).
  • science-softCon.
  • The Royal Society of Chemistry. Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties.
  • Supporting Information Synthesis of Bio-Derived Cyclic Carbonates
  • MDPI. 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1][10]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole.

  • 1H NMR (400 MHz, CDCl3) Purified 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile. (n.d.).
  • SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
  • Doc Brown's advanced level organic chemistry revision notes. database IR spectra INFRARED SPECTROSCOPY INDEX.
  • ResearchGate. Vibrational spectroscopic investigations of 4,4-dimethyl-2-oxazoline: A density functional theory approach.
  • Cambridge Isotope Laboratories, Inc.
  • Abbo, H. S., Lai, C. H., & Titinchi, S. J. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180.
  • ResearchGate. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
  • Frontiers. Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran.
  • JOCPR.
  • Semantic Scholar. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
  • Ultraviolet absorption spectra of seven substituted benzenes. (n.d.).
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064.
  • LOCKSS.
  • ResearchGate. Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
  • PMC. (2021, January 22).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential logistical and safety information, ensuring that disposal protocols are as rigorous and well-understood as our experimental ones.

Disclaimer: This guide is intended for informational purposes. All laboratory personnel must adhere to the specific guidelines and regulations set forth by their institution's Environmental Health & Safety (EHS) department, as well as local, state, and federal laws. Always consult your facility's EHS officer before implementing any new waste disposal procedure.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the first step in managing its disposal. While a specific Safety Data Sheet (SDS) for the 3-oxooxolane isomer may not be universally available, we can infer its hazard profile from structurally similar compounds, such as β-keto esters and other substituted oxolanes. The primary hazards are typically associated with irritation.

Based on data for analogous compounds, methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate should be handled as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Anticipated Hazard Profile

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation⚠️WarningH315: Causes skin irritation[1]
Eye Irritation⚠️WarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)⚠️WarningH335: May cause respiratory irritation[1][2]

A thorough risk assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[1]Protects against splashes and accidental contact with the eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][2]Minimizes the inhalation of vapors, especially when handling larger quantities or generating aerosols.

Immediate Spill Response Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination. All personnel should be familiar with this procedure.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Perform cleanup within a certified chemical fume hood or ensure the area is well-ventilated.[1]

  • Don PPE: Wear the appropriate PPE as detailed in Table 2.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1][3]

  • Absorb the Material: Once contained, cover the spill with the absorbent material.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.[1][4] Use non-sparking tools if the material is suspected to be flammable.[3][4][5]

  • Package for Disposal: Seal and label the container as "Hazardous Waste" with the full chemical name and date.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Ensure Area is Ventilated Spill->Alert PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decon Decontaminate Area Collect->Decon Report Report to Supervisor/EHS Decon->Report End Response Complete Report->End

Caption: A workflow diagram for responding to a chemical spill.

Primary Disposal Pathway: Licensed Incineration

The most direct, compliant, and scientifically sound method for disposing of methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is through a licensed hazardous waste management company. The recommended final disposition for this type of organic compound is high-temperature incineration.[1][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][7]

Operational Protocol for Waste Accumulation
  • Identify a Compatible Waste Container: Select a clean, dry, and chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) is generally suitable. The container must be in good condition, free of cracks or deterioration.[7][8]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[8][9] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate". Do not use abbreviations or chemical formulas.[8]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The associated hazards (e.g., "Irritant").

  • Accumulate Waste:

    • Dispense the waste into the labeled container, preferably within a fume hood.

    • Keep the container closed at all times except when adding waste.[8] Never leave a funnel in the container.[8]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

  • Store in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6][8][9]

    • Ensure the SAA is a secondary containment tray to prevent the spread of potential leaks.

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][6]

  • Arrange for Pickup: Once the container is full (or before the designated accumulation time limit expires), contact your institution's EHS department to arrange for pickup and disposal by a licensed contractor.[8]

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a cornerstone of laboratory safety and regulatory compliance. This process prevents dangerous reactions and ensures the waste is handled correctly by disposal technicians.

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate is classified as a non-halogenated organic compound. It should be collected in a waste stream designated for such chemicals, separate from halogenated solvents, strong acids, bases, and oxidizers.

Waste_Characterization Start Generated Waste: Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate IsHalogenated Does it contain Halogens (F, Cl, Br, I)? Start->IsHalogenated IsReactive Is it a strong acid, base, or oxidizer? IsHalogenated->IsReactive No Halogenated Categorize as: Halogenated Organic Waste IsHalogenated->Halogenated Yes NonHalogenated Categorize as: Non-Halogenated Organic Waste IsReactive->NonHalogenated No Inorganic Segregate as Acid, Base, or Oxidizer Waste IsReactive->Inorganic Yes Collect Collect in a labeled, compatible container in the SAA NonHalogenated->Collect

Sources

Personal Protective Equipment & Handling Guide: Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 4,4-dimethyl-3-oxooxolane-2-carboxylate (also known as Methyl 4,4-dimethyl-3-oxotetrahydrofuran-2-carboxylate) presents a unique dual-hazard profile due to its structural components: a beta-keto ester motif fused with a tetrahydrofuran (oxolane) ring .

While specific toxicological data (LD50) for this precise intermediate is often limited in public literature, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

  • Peroxide Formation: The oxolane (THF) ring classifies this as a potential Class B Peroxide Former (hazard on concentration).

  • Solvent/Tissue Permeation: As a keto-ester, it possesses high lipophilicity, facilitating rapid skin absorption and permeation through standard nitrile gloves.

  • Reactivity: Susceptible to hydrolysis and enolization; incompatible with strong oxidizers and bases.

Hazard Analysis & Risk Banding

Hazard DomainRisk ClassificationMechanistic Insight
Dermal High (Irritant/Permeator)Keto-esters act as organic solvents, defatting skin and carrying potential impurities across the dermal barrier.
Inhalation Moderate Volatile organic vapors may cause respiratory tract irritation (H335) and narcotic effects (dizziness) in unventilated spaces.
Reactivity Moderate (Peroxide) The ether oxygen in the oxolane ring can form hydroperoxides upon exposure to air/light, posing explosion risks during distillation.
Ocular High (Corrosive potential)Esters can cause severe eye irritation (H319) or damage upon direct splash contact.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with this chemical due to the ketone functionality, which degrades nitrile rubber rapidly.

PPE Selection Decision Tree (Graphviz)

PPE_Decision_Tree Task Task / Exposure Risk Incidental Incidental Contact (Weighing/Transfer) Task->Incidental Intentional Prolonged Contact (Synthesis/Cleanup) Task->Intentional Glove_Nitrile Double Nitrile (Splash Protection Only) Incidental->Glove_Nitrile < 5 min exposure Eye_Glasses Safety Glasses + Face Shield Incidental->Eye_Glasses Glove_Lam Laminate (Silver Shield) OR Butyl Rubber Intentional->Glove_Lam > 5 min exposure Eye_Goggles Chemical Goggles (Unvented) Intentional->Eye_Goggles

Caption: PPE Selection Logic based on exposure duration and chemical permeation properties.

Detailed PPE Specifications
Body PartStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Prep Scale/Spill Cleanup)Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm each). Change immediately upon splash.[1]Silver Shield (Laminate) or Butyl Rubber gloves.Ketones swell nitrile. Laminate offers >4hr breakthrough time for esters/ketones [1].
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles (ANSI Z87.1+).Prevent liquid entry around the eyes; vapors can also irritate the ocular surface.
Respiratory Fume Hood (Face velocity 80–100 fpm).Half-mask respirator with Organic Vapor (OV) cartridges (Black).Required if working outside a hood or heating the substance.
Body Lab coat (100% cotton or Nomex).Chemical-resistant apron (Tyvek or PE-coated).Synthetic blends (polyester) can melt into skin if the flammable ester ignites.

Operational Protocols: Handling & Storage[3][4][5][6]

A. Receipt & Storage (The Peroxide Check)

Because this molecule contains an oxolane (THF) ring, it must be managed as a peroxide former.

  • Labeling: Upon receipt, affix a "Peroxide Former" label. Record Date Received and Date Opened .

  • Testing: Test for peroxides using starch-iodide strips or colorimetric assay every 6 months (or 3 months if opened).

    • Limit: If >100 ppm, treat as hazardous waste immediately.[2][3][4] Do not distill [2].

  • Environment: Store in a cool, dry, dark place under an inert atmosphere (Argon/Nitrogen) to inhibit auto-oxidation.

B. Synthesis & Transfer Workflow

Handling_Workflow Start Start: Chemical Retrieval Check Visual Inspection (Crystals/Solids?) Start->Check Test Peroxide Test (Starch-Iodide) Check->Test Clear Liquid Stop Stop: Do Not Open Check->Stop Crystals Present (Explosion Risk) Weigh Weighing (Inside Fume Hood) Test->Weigh <20 ppm Test->Stop >100 ppm React Reaction/Usage Weigh->React Quench Quench/Disposal React->Quench

Caption: Safe handling workflow emphasizing peroxide detection prior to usage.

C. Step-by-Step Handling Procedure
  • Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood.

  • Weighing:

    • Do not weigh on an open bench. Move the balance into the hood or use a tare-vessel transfer method (weigh closed vial, remove aliquot in hood, re-weigh closed vial).

  • Syringe Transfer:

    • Use glass syringes with Luer-lock needles.

    • Why? The ester/ketone nature can swell rubber plungers in plastic syringes, causing them to seize and potentially spray the chemical [3].

  • Heating:

    • Never distill to dryness.[3][4] The residue may contain concentrated peroxides from the oxolane ring.

    • Use an oil bath or heating block; avoid open flames.

Emergency Response

Spill Management
  • Minor Spill (<10 mL):

    • Alert nearby personnel.

    • Wear double nitrile gloves and goggles.

    • Absorb with vermiculite or sand . Do not use combustible materials like paper towels or sawdust (oxidizer risk).

    • Collect in a sealed container labeled "Hazardous Waste - Flammable/Toxic".

  • Major Spill (>100 mL):

    • Evacuate the lab.

    • Call EHS/Fire Department.

    • Do not attempt cleanup without SCBA and chemically resistant suit (Tychem).

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption.

  • Eyes: Flush with water for 15 minutes, holding eyelids open. Seek ophthalmological evaluation immediately.

Disposal & Environmental Compliance

  • Waste Segregation: Segregate as Non-Halogenated Organic Solvent waste.

  • Peroxide Contamination: If the container tests positive for high peroxides (>100 ppm), do not move it.[2][3] Contact EHS for remote opening/stabilization.

  • Rinsing: Triple rinse empty containers with a compatible solvent (e.g., Ethyl Acetate) before disposal. Add rinsate to the waste stream.

References

  • National Institutes of Health (NIH). (2023). Management of Peroxide-Forming Chemicals.[5][3][4][6] Division of Occupational Health and Safety. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (2024). Compound Summary: Tetrahydrofuran Derivatives Safety.[3] National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.